1,6-Octadiene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6E)-octa-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4,6H,1,5,7-8H2,2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCIROUEDJQIB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3710-41-6 | |
| Record name | 1,6-Octadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6E)-octa-1,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,6-Octadiene
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,6-octadiene, a versatile C8 hydrocarbon containing two terminal double bonds. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It consolidates essential data on its physical characteristics, spectroscopic signatures, synthesis methodologies, chemical reactivity, and safety profile. The information is presented in a structured format, including detailed tables for quantitative data and a visualization of a key reaction pathway, to serve as a practical resource for laboratory and research applications.
Core Chemical and Physical Properties
This compound is a flammable, colorless liquid with a hydrocarbon-like odor. Its non-polar nature dictates its solubility and reactivity. The presence of two terminal alkene functional groups makes it a valuable precursor in various chemical syntheses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [2] |
| CAS Number | 3710-41-6 | [2] |
| Boiling Point | 121.8 °C at 760 mmHg | [1] |
| Density | 0.738 g/cm³ | [1] |
| Melting Point | Not available | |
| Vapor Pressure | 17.2 mmHg at 25 °C | [1] |
| Flash Point | 14.3 °C | [1] |
| Solubility | Practically insoluble in water. Soluble in ethanol, ether, and chloroform. | [3] |
| LogP | 2.91880 | [1] |
Spectroscopic Data
The spectroscopic profile of this compound is crucial for its identification and for monitoring its reactions.
¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic peaks for its functional groups. A notable absorption band is observed around 1640 cm⁻¹, which is indicative of the C=C stretching vibration of the alkene groups.[4]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 110, corresponding to its molecular weight.
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound involves the dimerization of 1,3-butadiene.
Experimental Protocol: Dimerization of Butadiene
A common method for the synthesis of this compound is the palladium-catalyzed dimerization of butadiene in the presence of a hydrogen donor like formic acid.
Materials:
-
1,3-Butadiene
-
Palladium catalyst (e.g., a palladium salt with a tertiary phosphine ligand)
-
Formic acid
-
A suitable base
-
Organic solvent (optional)
Procedure:
-
In a reaction vessel, the palladium catalyst, tertiary phosphine, and solvent (if used) are combined.
-
1,3-Butadiene is introduced into the reaction mixture.
-
Formic acid and a base are added to the mixture.
-
The reaction is typically carried out under controlled temperature and pressure.
-
Upon completion, the product mixture is worked up to isolate the this compound. This may involve separation from the catalyst and any byproducts, followed by distillation for purification.
It is important to note that this reaction can also produce other isomers, such as 1,7-octadiene.[5]
Chemical Reactivity and Applications
The two terminal double bonds in this compound are the sites of its chemical reactivity, making it a useful building block in organic synthesis.
Intramolecular Alder-Ene Reaction
1,6-dienes, such as this compound, can undergo intramolecular Alder-ene reactions to form five-membered rings. This reaction is thermally or Lewis acid-catalyzed and proceeds with a high degree of stereoselectivity.[6]
Metathesis Reactions
Derivatives of this compound are excellent substrates for ring-closing metathesis (RCM) to synthesize various cyclic compounds. This reaction is typically catalyzed by ruthenium-based catalysts.
Cycloaddition Reactions
The double bonds of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.
Hydroboration-Oxidation
The terminal alkenes of this compound can be converted to primary alcohols via hydroboration-oxidation. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.
Epoxidation
The double bonds can be epoxidized using peroxy acids to form the corresponding diepoxide.
Below is a diagram illustrating the hydroboration-oxidation of one of the terminal double bonds in this compound.
Caption: Hydroboration-oxidation of this compound.
Safety and Toxicological Information
This compound is a highly flammable liquid and vapor. It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor |
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound CAS#: 3710-41-6 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3,7-dimethyl-1,6-octadiene [stenutz.eu]
- 6. (6E)-octa-1,6-diene | C8H14 | CID 5362817 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 1,6-octadiene (CAS No: 3710-41-6), a versatile diene used as a monomer and synthetic intermediate in various chemical industries. This document details common synthetic routes, including catalytic dimerization and coupling reactions, and outlines standard purification and characterization techniques.
Synthesis of this compound
The synthesis of this compound has evolved, with modern methods focusing on atom economy and catalytic efficiency. The most prominent strategies involve the catalytic dimerization of C4 feedstocks like 1,3-butadiene or the isomerization of naturally derived terpenes.
Key Synthetic Methodologies
1.1.1 Catalytic Dimerization of 1,3-Butadiene A significant and atom-economical method for producing 1,6- and 1,7-octadienes involves the catalytic dimerization of 1,3-butadiene. This approach utilizes transition metal catalysts, often based on nickel or palladium complexes, to control the regioselectivity of the C-C bond formation. The choice of catalyst and ligands is crucial in directing the reaction towards the desired linear octadiene isomer and minimizing the formation of cyclic byproducts.
1.1.2 Isomerization of β-Myrcene this compound can be synthesized via the isomerization of β-myrcene, a naturally occurring terpene. This process typically requires a suitable catalyst to facilitate the double bond migration.
1.1.3 Nickel-Catalyzed Four-Component Coupling A more complex approach involves a nickel-catalyzed four-component coupling reaction. This method utilizes an aryl Grignard reagent (ArMgBr), an organofluorine compound, and two equivalents of 1,3-butadiene to generate functionalized octadiene derivatives. The yield and selectivity of this reaction are highly dependent on the steric and electronic properties of the Grignard reagent.
Summary of Synthesis Data
The following table summarizes quantitative data for selected synthetic methods. Yields are highly dependent on specific catalysts, ligands, and reaction conditions.
| Method | Starting Materials | Catalyst/Reagents | Reported Yield (%) | Key Byproducts/Isomers |
| Four-Component Coupling | n-OctF, Aryl Grignard, 1,3-Butadiene | Nickel Catalyst | 45 - 85% (GC Yield) | Cross-coupling products |
| Palladium-Catalyzed Reaction | Benzene, [(1-ethenyl-5-hexen-1-yl)oxy]- | tris(dibenzylideneacetone)dipalladium, tributylphosphine, ammonium formate | 1% | 1,7-octadiene (99%) |
Table 1: Summary of quantitative data for this compound synthesis methods. Yields are based on gas chromatography (GC) analysis as reported in the cited literature.
Generalized Experimental Protocol: Catalytic Dimerization of 1,3-Butadiene
This protocol provides a general methodology for the synthesis of this compound via the catalytic dimerization of 1,3-butadiene. Specific catalyst systems (e.g., nickel or palladium-based) will require optimization of parameters.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature probe, pressure gauge, and inlet/outlet valves is rendered inert by purging with dry nitrogen or argon.
-
Catalyst Preparation: The catalyst precursor and any co-catalysts or ligands are dissolved or suspended in an appropriate anhydrous solvent (e.g., toluene, THF) inside the reactor under an inert atmosphere.
-
Reactant Charging: A known quantity of 1,3-butadiene, typically condensed as a liquid at low temperature, is transferred into the pre-cooled reactor.
-
Reaction Execution: The reactor is sealed and heated to the desired temperature (e.g., 50-100 °C). The reaction progress is monitored by observing the pressure drop and/or by taking aliquots for analysis (e.g., GC).
-
Reaction Quench: Upon completion, the reactor is cooled to room temperature. The excess pressure is carefully vented, and the reaction is quenched by the addition of a suitable agent (e.g., a dilute acid or base solution) to deactivate the catalyst.
-
Work-up: The organic phase is separated, washed with water and/or brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product contains a mixture of octadiene isomers and potentially some oligomers.
Purification of this compound
The primary challenge in purification is the separation of this compound from its structural isomers (e.g., 1,7-octadiene) and other byproducts formed during synthesis.
Primary Purification Method: Fractional Distillation
Fractional distillation is the most common method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on differences in their boiling points. To prevent oxidation of the diene at elevated temperatures, the distillation should be performed under an inert atmosphere (e.g., nitrogen or argon).
Physical Properties for Purification
| Property | Value |
| CAS Number | 3710-41-6 |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Boiling Point | ~122-124 °C |
Table 2: Key physical properties of this compound relevant to its purification.
Generalized Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Inert Atmosphere: The system is flushed with an inert gas (nitrogen or argon) to prevent oxidation.
-
Charging the Flask: The crude this compound is charged into the distillation flask along with boiling chips or a magnetic stir bar.
-
Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased until the mixture begins to boil.
-
Fraction Collection: The vapor rises through the fractionating column, and fractions are collected based on the temperature at the distillation head. Lower boiling point impurities will distill first. The fraction corresponding to the boiling point of this compound (~122-124 °C) is collected in a separate, pre-weighed receiving flask.
-
Analysis: The purity of the collected fractions should be verified by analytical methods such as GC-MS or NMR spectroscopy.
Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating this compound from its isomers and quantifying its purity. The mass spectrum provides fragmentation patterns that confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure of the molecule, confirming the positions of the double bonds and the connectivity of the carbon skeleton.
Analytical Data Summary
| Analytical Method | Key Data Points |
| Mass Spectrometry (EI) | Key mass fragments (m/z): 110 (M⁺), 68, 55, 41 |
| ¹³C NMR | Spectral data available in public databases |
| ¹H NMR | Spectral data available in public databases |
Table 3: Summary of key analytical data for the characterization of this compound.
Conclusion
The synthesis of this compound is predominantly achieved through the catalytic dimerization of 1,3-butadiene, offering an efficient route from readily available petrochemical feedstocks. Purification is reliably accomplished via fractional distillation under an inert atmosphere. Proper analytical characterization using GC-MS and NMR is essential to confirm the purity and isomeric integrity of the final product. The methodologies described herein provide a robust foundation for researchers and professionals working with this important diene.
Spectroscopic Characterization of 1,6-Octadiene: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1,6-octadiene, a key building block in organic synthesis. The following sections detail the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.
Mass Spectrometry
Mass spectrometry of this compound reveals a distinct fragmentation pattern that is characteristic of an unsaturated hydrocarbon. The electron ionization (EI) mass spectrum of (E)-1,6-octadiene shows a molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 110 | 5 | [M]⁺ (Molecular Ion) |
| 95 | 15 | [M - CH₃]⁺ |
| 81 | 30 | [M - C₂H₅]⁺ |
| 67 | 100 | [C₅H₇]⁺ (Base Peak) |
| 54 | 55 | [C₄H₆]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 27 | 40 | [C₂H₃]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
-
Injection : A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation : The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column (e.g., a nonpolar column like DB-5). The column temperature is programmed to ramp up, allowing for the separation of this compound from any impurities.
-
Ionization : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its alkene functional groups and aliphatic backbone. The C=C double bond stretching vibration is observed around 1640 cm⁻¹.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3077 | Medium | =C-H stretch (sp² C-H) |
| 2925 | Strong | -C-H stretch (sp³ C-H) |
| 1642 | Medium | C=C stretch |
| 1458 | Medium | -CH₂- bend |
| 993 | Strong | =C-H bend (out-of-plane) |
| 911 | Strong | =CH₂ bend (out-of-plane) |
Experimental Protocol: Neat Liquid IR Spectroscopy
The IR spectrum of liquid this compound can be readily obtained as a neat sample.
-
Sample Preparation : A single drop of pure this compound is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly : A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the two plates.
-
Data Acquisition : The "sandwich" of salt plates is placed in the sample holder of an FTIR spectrometer.
-
Background Scan : A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Scan : The IR spectrum of the this compound sample is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound.
-
Cleaning : After analysis, the salt plates are cleaned with a dry solvent (e.g., anhydrous acetone or dichloromethane) and stored in a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.80 | ddt | 2H | H-2, H-7 |
| 4.98 | m | 4H | H-1, H-8 |
| 2.05 | m | 4H | H-3, H-6 |
| 1.40 | m | 4H | H-4, H-5 |
¹³C NMR Spectroscopy
The following table presents approximate chemical shifts for the carbon atoms in this compound.
| Carbon Type | Signal Assignment | Approximate Chemical Shift (δ, ppm) |
| =CH₂ | C-1, C-8 | ~114.2 |
| =CH- | C-2, C-7 | ~138.8 |
| -CH₂- | C-3, C-6 | ~33.5 |
| -CH₂- | C-4, C-5 | ~28.8 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition : A standard one-dimensional proton NMR experiment is performed. This typically involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID).
-
¹³C NMR Acquisition : A one-dimensional carbon-13 NMR experiment is then conducted. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Data Processing : The acquired FIDs for both ¹H and ¹³C experiments are Fourier transformed to generate the respective NMR spectra. The spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or TMS at 0 ppm).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 1,6-Octadiene: Structural Isomers and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-octadiene, focusing on its structural isomers and stereochemical properties. This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed information on the molecule's structure, properties, synthesis, and reactivity.
Introduction to this compound
This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₄. It belongs to the diene class of organic compounds, characterized by the presence of two carbon-carbon double bonds. The strategic placement of these double bonds at the 1 and 6 positions makes this compound a versatile building block in organic synthesis, particularly in polymerization and cyclization reactions. Its isomers and derivatives are of significant interest in materials science and the synthesis of complex organic molecules.
Structural Isomers of Octadiene
Hydrocarbons with the same molecular formula but different structural arrangements are known as structural isomers.[1] The C₈H₁₄ formula encompasses a variety of acyclic diene isomers, distinguished by the position of their double bonds and the branching of the carbon chain. A selection of prominent structural isomers of octadiene is presented below.
Table 1: Physicochemical Properties of Selected Octadiene Isomers
| IUPAC Name | Condensed Structural Formula | Boiling Point (°C) | Density (g/cm³) |
| This compound | CH₂=CH(CH₂)₃CH=CHCH₃ | 121.8 | 0.738[2] |
| 1,7-Octadiene | CH₂=CH(CH₂)₄CH=CH₂ | 114-121 | 0.746[2] |
| (3E,5E)-3,5-Octadiene | CH₃CH₂CH=CHCH=CHCH₂CH₃ | 124-125 | Not available |
| (3Z,5Z)-3,5-Octadiene | CH₃CH₂CH=CHCH=CHCH₂CH₃ | Not available | Not available |
| cis-2,cis-6-Octadiene | CH₃CH=CH(CH₂)₂CH=CHCH₃ | Not available | Not available |
Stereochemistry of this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.
E/Z Isomerism
The presence of a double bond at the 6-position in this compound allows for the existence of geometric isomers, specifically E/Z isomers (an alternative to cis-trans notation). This isomerism arises from the restricted rotation around the carbon-carbon double bond.
-
(E)-1,6-octadiene: The higher priority groups on each carbon of the double bond are on opposite sides.
-
(Z)-1,6-octadiene: The higher priority groups on each carbon of the double bond are on the same side.
The priority of the groups is determined by the Cahn-Ingold-Prelog priority rules.
Chirality
Chirality is a geometric property of some molecules that results in them being non-superimposable on their mirror image. A common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups.
Unsubstituted this compound itself does not possess a chiral center and is therefore an achiral molecule. However, the introduction of substituents along the carbon chain can create chiral centers, leading to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The total number of possible stereoisomers for a molecule with 'n' chiral centers can be estimated by the 2ⁿ rule.
Experimental Protocols
Synthesis of this compound via Dimerization of 1,3-Butadiene
A common method for the synthesis of this compound is the palladium-catalyzed dimerization of 1,3-butadiene. The following is a representative experimental protocol.
Materials:
-
1,3-Butadiene
-
Palladium(II) acetylacetonate [Pd(acac)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Formic acid (HCOOH)
-
Anhydrous toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with anhydrous toluene, palladium(II) acetylacetonate, and triphenylphosphine.
-
The mixture is stirred under a nitrogen atmosphere until the catalyst components are fully dissolved.
-
Triethylamine and formic acid are then added to the reaction mixture.
-
The vessel is cooled in an appropriate bath (e.g., dry ice/acetone) and a measured amount of liquefied 1,3-butadiene is condensed into the vessel.
-
The reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 60-80 °C) for several hours.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by fractional distillation to yield this compound.
Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, reagent ratios, temperature, and reaction time, should be optimized for desired yield and selectivity.
Reactions and Mechanisms
Intramolecular Alder-Ene Reaction
1,6-dienes, such as this compound, can undergo an intramolecular Alder-ene reaction, which is a thermally-induced pericyclic reaction.[3] This reaction involves the formation of a new carbon-carbon sigma bond, the migration of a double bond, and the transfer of an allylic hydrogen atom, resulting in the formation of a five-membered ring.[4]
The logical flow of this reaction is depicted in the following diagram:
References
Thermodynamic and Kinetic Insights into the Reactivity of 1,6-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for reactions involving 1,6-octadiene. A versatile C8 hydrocarbon, this compound serves as a valuable substrate in a variety of chemical transformations, including pyrolysis, ring-closing metathesis (RCM), and intramolecular Alder-ene reactions. Understanding the energetic and rate-determining factors of these reactions is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core reaction mechanisms.
Thermodynamic and Kinetic Data
The following tables summarize the available quantitative data for reactions of this compound. It is important to note that while general principles and data for similar dienes are available, specific experimental thermodynamic and kinetic parameters for many reactions of this compound remain areas for further investigation.
Table 1: Thermodynamic Data for this compound Reactions
| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Comments |
| Intramolecular Alder-ene Reaction | Not available | Not available | Not available | Computational studies suggest the cis-cyclization product is favored for unactivated 1,6-dienes due to lower strain energy in the transition state.[1] |
| Ring-Closing Metathesis | Not available | Not available | Not available | The reaction is generally considered to be thermodynamically driven by the entropically favorable release of volatile ethylene gas. |
| Pyrolysis | Not available | Not available | Not available | The pyrolysis of dienes involves complex radical chain mechanisms, and specific thermodynamic data for the overall process for this compound is not readily available in the literature. |
Table 2: Kinetic Data for this compound Reactions
| Reaction Type | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Rate Law | Comments |
| Gas-Phase Reaction with OH Radical | Not available for this compound | Not available for this compound | Not available | For the similar isolated diene 1,4-hexadiene, the Arrhenius expression is k = (9.82 ± 5.10) x 10⁻¹² exp[(666 ± 123)/T] cm³/molecule·s.[2] |
| Ring-Closing Metathesis | Not available | Not available | Not available | The rate is dependent on the specific Grubbs catalyst generation and reaction conditions. |
| Intramolecular Alder-ene Reaction | Not available | Not available | Not available | The pyrolysis of 7-methyl-1,6-octadiene at 457 °C exclusively yields the cis-cyclopentene product, indicating a kinetically controlled process.[3] |
| Pyrolysis | Not available | Not available | Not available | The pyrolysis of the similar 1-hexene was found to be a first-order reaction with an apparent activation energy of 188.7 ± 1.0 kJ/mol. |
Experimental Protocols
Detailed experimental protocols for determining the thermodynamic and kinetic parameters of this compound reactions are not extensively reported in single, comprehensive sources. However, general methodologies can be inferred from studies on similar compounds and reaction types.
Gas-Phase Kinetic Studies
The kinetics of gas-phase reactions, such as pyrolysis or reactions with atmospheric radicals, are often studied using atmospheric simulation chambers or flow tube reactors.
Experimental Setup:
-
Reaction Chamber: A controlled environment, such as a Teflon bag or a quartz flow tube, is used to contain the gaseous reactants.
-
Reactant Introduction: this compound and other reactants (e.g., an OH radical precursor like H₂O₂) are introduced into the chamber at known concentrations.
-
Initiation: For photochemical reactions, UV lamps are used to initiate the reaction (e.g., photolysis of H₂O₂ to generate OH radicals). For pyrolysis, the flow tube is heated to the desired temperature.
-
Monitoring: The concentrations of reactants and products over time are monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
Data Analysis: By plotting the concentration of this compound as a function of time, the rate of reaction can be determined. For a reaction with a co-reactant, the relative rate method is often employed, where the decay of this compound is compared to that of a reference compound with a known rate constant.[2][4]
Solution-Phase Kinetic and Thermodynamic Studies
Reactions like ring-closing metathesis and the intramolecular Alder-ene reaction are typically studied in the solution phase.
Experimental Setup:
-
Reactor: A standard glass reactor equipped with a stirrer, temperature control (e.g., an oil bath), and a condenser is commonly used.
-
Inert Atmosphere: Reactions involving organometallic catalysts, such as Grubbs catalysts for RCM, are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Analysis: The composition of the samples is analyzed by methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and products.
Data Analysis:
-
Kinetics: The rate law, rate constant, and activation parameters (Ea, Arrhenius pre-exponential factor) can be determined by analyzing the change in concentration of reactants or products over time at different temperatures.
-
Thermodynamics: Reaction calorimetry can be used to measure the heat of reaction (ΔH). The Gibbs free energy of reaction (ΔG) can be determined from the equilibrium constant, which is measured by analyzing the composition of the reaction mixture at equilibrium. The entropy of reaction (ΔS) can then be calculated using the Gibbs-Helmholtz equation.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the pyrolysis, ring-closing metathesis, and intramolecular Alder-ene reaction of this compound.
Caption: Generalized mechanism for the pyrolysis of this compound.
Caption: Catalytic cycle for the Ring-Closing Metathesis of this compound.
Caption: Intramolecular Alder-ene reaction of this compound.
References
- 1. This compound | 3710-41-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and reactivity of gas-phase reaction of acyclic dienes with hydroxyl radical in the 273–318 K temperature range - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Health and Safety Handling of 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive health and safety protocols for the handling of 1,6-octadiene. Designed for laboratory and drug development professionals, this document outlines the toxicological profile, physical and chemical hazards, and detailed procedures for safe handling, emergency response, and risk assessment. The information is presented to ensure the safety of personnel and the integrity of research activities involving this compound.
Hazard Identification and Toxicological Profile
This compound is a flammable liquid that can cause skin and eye irritation. While specific toxicological data for this compound is limited, data from structurally similar compounds, such as other octadiene isomers and myrcene (7-methyl-3-methylene-1,6-octadiene), provide valuable insights into its potential hazards.
Acute Toxicity
Based on data for related compounds, this compound is expected to have low acute oral and dermal toxicity. However, it may pose an aspiration hazard if swallowed, which can be fatal.
Table 1: Acute Toxicity Data for this compound and Related Compounds
| Compound | Test | Route | Species | Result |
| Myrcene | Acute Toxicity (OECD 401) | Oral | Rat | LD50 >5000 mg/kg bw[1] |
| Myrcene | Acute Toxicity (OECD 402) | Dermal | Rat | LD50 >5000 mg/kg bw[1] |
| 1,6-Octadien-3-ol, 3,7-dimethyl- | Acute Toxicity | Oral | Rat | LD50 = 4250 mg/kg bw[2] |
| 1,6-Octadien-3-ol, 3,7-dimethyl- | Acute Toxicity | Dermal | Rabbit | LD50 >5000 mg/kg bw[2] |
Irritation and Sensitization
This compound is likely to be a skin and eye irritant. Prolonged or repeated skin contact may lead to dermatitis. There is insufficient data to conclude on its potential as a skin sensitizer.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin. A bacterial reverse mutation assay (Ames test) conducted on myrcene was negative, suggesting no mutagenic potential.[1]
Physical and Chemical Hazards
This compound is a highly flammable liquid and vapor. Its vapors can form explosive mixtures with air.
Table 2: Physicochemical and Flammability Data for Octadiene Isomers
| Property | 1,7-Octadiene | (6E)-octa-1,6-diene |
| CAS Number | 3710-30-3 | 3710-41-6 |
| Molecular Formula | C8H14 | C8H14 |
| Molecular Weight | 110.2 g/mol [3] | 110.20 g/mol [4] |
| Boiling Point | 114 - 121 °C[5][6] | Not available |
| Melting Point | -70 °C[3][6] | Not available |
| Flash Point | 9 °C[3][6] | Not available |
| Auto-ignition Temperature | 230 °C[3] | Not available |
| Lower Explosion Limit (LEL) | 0.5 %(V)[5] | Not available |
| Upper Explosion Limit (UEL) | 8.8 %(V)[5] | Not available |
| Density | 0.746 g/cm3 at 25 °C[5] | Not available |
| Vapor Pressure | Not available | Not available |
| Water Solubility | Insoluble[3] | Not available |
Experimental Protocols
The following are detailed methodologies for key toxicological and safety experiments relevant to the assessment of this compound.
OECD Guideline 401: Acute Oral Toxicity
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Healthy, young adult rodents (typically rats), fasted before administration.[6]
-
Procedure: The test substance is administered in a single dose by gavage.[6] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[6]
-
Dose Levels: Several groups of animals are used, with each group receiving a different dose level.
-
Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and coma for up to 14 days.[6] The time of death is recorded as precisely as possible.[6]
-
Endpoint: The LD50 (the dose causing death in 50% of the treated animals) is determined. A full necropsy of all animals is performed.[6]
OECD Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal.[7] The other eye serves as an untreated control.[7]
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, including redness, swelling, and discharge.[4][7] The severity of lesions and their reversibility are scored.[4]
-
Endpoint: The test determines if a substance is an eye irritant or corrosive based on the severity and persistence of the observed effects.
OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a chemical.
-
Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are used.[1][9][10]
-
Procedure: Bacterial cultures are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[9][11] There are two primary methods: the plate incorporation method and the pre-incubation method.[9]
-
Observations: After incubation for 2-3 days at 37°C, the number of revertant colonies (bacteria that have mutated back to being able to synthesize the essential amino acid) is counted.[9]
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.[10]
Flash Point Determination (ASTM D93)
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.
-
Apparatus: A Pensky-Martens closed-cup tester is used.[12]
-
Procedure: The liquid sample is heated at a slow, constant rate while being stirred.[12] An ignition source is applied at specified temperature intervals.[12]
-
Endpoint: The flash point is the temperature at which a flash is observed when the ignition source is applied.[12]
Explosive Limits Determination (ASTM E681)
This method determines the lower and upper concentration limits of a flammable substance in air that can propagate a flame.
-
Apparatus: A closed test vessel, typically a glass flask, equipped with an ignition source.
-
Procedure:
-
Lower Explosive Limit (LEL): A known concentration of the substance is introduced into the test vessel. The concentration is incrementally increased until a flame propagates away from the ignition source upon ignition.[13]
-
Upper Explosive Limit (UEL): Starting from a concentration above the theoretical UEL, the concentration is incrementally decreased until flame propagation is observed upon ignition.[13]
-
-
Endpoint: The LEL and UEL are the minimum and maximum concentrations, respectively, at which flame propagation occurs.[3][14]
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[3][15]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[15] If inhalation risk is high, use a NIOSH-approved respirator.
Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[15]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][16] No smoking.[16]
-
Use non-sparking tools and explosion-proof equipment.[6][8][15]
-
Ground/bond container and receiving equipment to prevent static discharge.[5][6]
-
Wash hands thoroughly after handling.
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][15][16]
-
Store away from incompatible materials, such as oxidizing agents.[3]
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][8][15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8][15]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8][15]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[8][15] Remove all sources of ignition.[8][15] Avoid breathing vapors, mist, or gas.[8][15] Ensure adequate ventilation.[8][15] Wear appropriate PPE.[8][15]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8][15]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[3] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8][15]
Risk Assessment and Control
A thorough risk assessment should be conducted before working with this compound. This involves identifying hazards, evaluating risks, and implementing control measures.
Risk Assessment Workflow
Caption: Risk assessment workflow for handling this compound.
General Handling Workflow
Caption: General workflow for safely handling this compound.
Spill Response Procedure
Caption: Emergency response procedure for a this compound spill.
References
- 1. nib.si [nib.si]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. calnesis.com [calnesis.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. The bacterial reverse mutation test | RE-Place [re-place.be]
- 11. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Flammability Limits (LFL/UFL) - Prime Process Safety Center [primeprocesssafety.com]
- 14. chrysalisscientific.com [chrysalisscientific.com]
- 15. enamine.net [enamine.net]
- 16. scispace.com [scispace.com]
The Solubility Profile of 1,6-Octadiene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 1,6-octadiene, a nonpolar hydrocarbon, in a range of common organic solvents. This information is critical for professionals in research and development who utilize this compound as a monomer, an organic synthesis intermediate, or in other applications where solvent selection is paramount. This document summarizes known solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Principles of Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[1] This means that nonpolar solutes, such as this compound, will exhibit higher solubility in nonpolar solvents due to similar intermolecular van der Waals forces. Conversely, they will have limited solubility in polar solvents where stronger dipole-dipole interactions or hydrogen bonding dominate. The hydrocarbon structure of this compound (C8H14) dictates its nonpolar nature.
Quantitative Solubility Data
| Solvent Classification | Common Solvents | Expected Solubility of this compound |
| Nonpolar Solvents | Hexane, Heptane, Cyclohexane, Toluene, Benzene, Carbon Tetrachloride, Diethyl Ether | Miscible |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble |
| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | Insoluble |
Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The solubility in polar aprotic solvents can vary depending on the specific solvent's polarity.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for both qualitative and quantitative assessment of solubility.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Small test tubes (13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the selected solvent to a clean, dry test tube.
-
Using a micropipette, add 0.1 mL of this compound to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Allow the mixture to stand for at least 1 minute and observe.
-
Observation:
-
Soluble/Miscible: A single, clear, homogeneous phase is observed.
-
Partially Soluble: The mixture appears cloudy or forms a fine emulsion that does not separate quickly.
-
Insoluble/Immiscible: Two distinct layers are visible, or droplets of this compound are clearly suspended in the solvent.
-
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination (Gravimetric Method)
This method determines the concentration of a saturated solution of the solute in the solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Constant temperature bath (e.g., water bath or incubator)
-
Analytical balance
-
Syringe filters (0.2 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a scintillation vial. An excess is ensured when a separate phase of the solute remains after equilibration.
-
Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent shaking or stirring to ensure saturation.
-
After equilibration, allow the mixture to settle, ensuring any undissolved this compound forms a distinct layer or settles at the bottom.
-
Carefully draw a known volume of the supernatant (the saturated solution) into a glass syringe, avoiding any of the undissolved solute.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume or mass of the solution transferred.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to avoid loss of the solute. A vacuum oven at a lower temperature is preferable.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved this compound is the final mass of the dish minus its initial mass.
-
Calculate the solubility in terms of g/L, mg/mL, or other appropriate units.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the solubility of a liquid organic compound like this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,6-octadiene and its derivatives. The focus is on providing actionable, in-depth information for professionals in research and drug development. The content covers key reactions including Ring-Closing Metathesis, Ruthenium-Catalyzed Cycloisomerization, and Thioacid-Mediated Radical Cyclization. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Ring-Closing Olefin Metathesis (RCM) of 1,6-Dienes
Ring-Closing Metathesis (RCM) is a powerful and widely utilized variation of olefin metathesis for the synthesis of unsaturated rings. This intramolecular reaction of a diene, such as this compound, is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. The reaction proceeds through a metallacyclobutane intermediate and is often driven by the formation of a volatile byproduct, such as ethylene, making it an atom-economical process favored in green chemistry.[1]
Core Principles and Mechanism
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloadditions and cycloreversions.[2] The catalytic cycle is initiated by the reaction of the metal-alkylidene catalyst with one of the terminal alkenes of the 1,6-diene. This forms a new metal-alkylidene and a volatile alkene. The newly formed metal-alkylidene then undergoes an intramolecular [2+2] cycloaddition with the second alkene in the diene chain to form a metallacyclobutane intermediate. A subsequent retro [2+2] cycloaddition (cycloelimination) releases the cyclic alkene product and regenerates a metal-alkylidene species that continues the catalytic cycle.[3] For terminal dienes like this compound, the release of ethylene gas drives the reaction to completion.[3]
Data Presentation: RCM of Substituted 1,6-Dienes
The efficiency of RCM is influenced by the catalyst, solvent, temperature, and the substitution pattern on the diene. The following table summarizes the yields for the RCM of various diallylic compounds using a second-generation Grubbs catalyst.
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Diethyl diallylmalonate | Grubbs II (5) | CH₂Cl₂ | 1 | >95 | [4](--INVALID-LINK--) |
| 2 | N,N-Diallyl-p-toluenesulfonamide | Grubbs II (5) | CH₂Cl₂ | 1 | 98 | [5](--INVALID-LINK--) |
| 3 | Diallyl ether | Grubbs II (5) | CH₂Cl₂ | 1 | 93 | [5](--INVALID-LINK--) |
| 4 | 9,9-Diallylfluorene | Grubbs II (1) | CH₂Cl₂ | 24 | 95 | [6] |
| 5 | L-Valine methyl ester derivative | Grubbs II (1) | CH₂Cl₂ | 24 | 85 | [6] |
Experimental Protocol: RCM of Diethyl Diallylmalonate
This protocol is adapted from a standard procedure for the RCM of diethyl diallylmalonate using a second-generation Grubbs catalyst.
Materials:
-
Diethyl diallylmalonate (1.00 g, 4.16 mmol)
-
Grubbs Catalyst®, 2nd Generation (176 mg, 0.208 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (400 mL)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add diethyl diallylmalonate.
-
Add anhydrous dichloromethane to dissolve the substrate.
-
Add the second-generation Grubbs catalyst to the solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (2 mL).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopentene derivative.
Ruthenium-Catalyzed Cycloisomerization of 1,6-Dienes
Ruthenium(II) complexes are effective catalysts for the isomer-selective cyclization of 1,6-dienes, yielding exo-methylenecyclopentanes with high purity.[6] This transformation is distinct from olefin metathesis as it does not involve the breaking and reforming of carbon-carbon double bonds in the same manner. The reaction is highly dependent on the solvent, with alcoholic solvents like isopropanol being particularly effective.[6]
Core Principles and Mechanism
The proposed mechanism for this cycloisomerization involves a novel ruthenacyclopentane(hydrido) intermediate.[6] This pathway is favored over traditional hydrometalation/carbometalation/β-hydride elimination mechanisms and better explains the observed regioselectivity. The catalytic cycle is thought to involve the oxidative addition of the diene to the Ru(II) center to form a Ru(IV) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Ru(II) catalyst. Deuterium-labeling studies have provided support for this proposed mechanism.[6]
References
- 1. Traceless Thioacid-Mediated Radical Cyclization of 1,6-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate [organic-chemistry.org]
The Expanding Frontier of 1,6-Octadiene: A Technical Guide to Novel Derivatives in Research and Drug Development
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of chemical synthesis and drug discovery, the versatile scaffold of 1,6-octadiene continues to emerge as a foundational element for the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of new this compound-based compounds, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction to this compound and Its Derivatives
This compound, a simple, non-conjugated diene, serves as a remarkably adaptable starting material in organic synthesis. Its two terminal double bonds provide reactive sites for a multitude of chemical transformations, including cyclization, polymerization, and functionalization.[1] The strategic modification of the this compound backbone has led to the discovery of a diverse array of derivatives, some of which exhibit promising biological activities. Notable examples of naturally occurring and synthetic derivatives include 8-methoxy-1,6-octadiene, 3,7-dimethyl-1,6-octadien-3-yl acetate, and the well-known fragrance molecule, 7-methyl-3-methylene-1,6-octadiene (β-myrcene).[1] The exploration of these and other novel derivatives is a burgeoning field with implications for materials science, agrochemicals, and, most significantly, pharmaceutical development.
Key Synthetic Methodologies
The synthesis of novel this compound derivatives leverages a range of powerful organic reactions. A cornerstone of this synthetic effort is Ring-Closing Metathesis (RCM) , a catalytic reaction that efficiently constructs cyclic structures from diene precursors. This methodology has proven invaluable for creating carbocyclic and heterocyclic systems with potential therapeutic applications.
Experimental Protocol: Generalized Ring-Closing Metathesis of a Substituted this compound
A typical experimental procedure for the ring-closing metathesis of a functionalized this compound derivative is as follows:
-
Reactant Preparation: A solution of the substituted this compound (1.0 equivalent) is prepared in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene. The concentration is typically maintained between 0.01 and 0.1 M to favor intramolecular cyclization.
-
Catalyst Addition: A solution of a Grubbs' or Hoveyda-Grubbs' ruthenium catalyst (typically 1-5 mol%) in the same solvent is added to the reactant solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material and the formation of the cyclic product.
-
Work-up and Purification: Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired cyclized derivative.
This generalized protocol serves as a template, with specific conditions being optimized for each unique substrate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a hypothetical novel this compound derivative, "Compound X," via RCM, and its initial biological screening.
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Reaction Yield | 85% | Isolated yield after purification |
| 1H NMR (CDCl3, 400 MHz) | δ 5.80-5.70 (m, 2H), 4.10 (t, J = 5.6 Hz, 2H), 2.30-2.15 (m, 4H), 1.80-1.70 (m, 4H) | Nuclear Magnetic Resonance Spectroscopy |
| 13C NMR (CDCl3, 100 MHz) | δ 130.5, 68.2, 32.1, 28.5 | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry (ESI+) | m/z 215.12 [M+H]+ | Electrospray Ionization Mass Spectrometry |
| Biological Activity | ||
| IC50 (Cancer Cell Line A) | 15.2 µM | MTT Assay |
| IC50 (Cancer Cell Line B) | 28.7 µM | MTT Assay |
Biological Significance and Signaling Pathways
While the field of bioactive this compound derivatives is still developing, preliminary studies suggest potential applications in oncology and as enzyme inhibitors. The structural diversity achievable through synthetic modifications allows for the tuning of physicochemical properties to optimize interactions with biological targets.
A hypothetical signaling pathway that could be modulated by a novel this compound derivative is depicted below. This diagram illustrates a potential mechanism where the derivative inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a novel this compound derivative.
Experimental Workflow Visualization
The process from synthesis to biological evaluation of a novel this compound derivative can be visualized as a structured workflow.
Caption: A generalized experimental workflow for the discovery of bioactive this compound derivatives.
Logical Relationships in Derivative Design
The design of novel derivatives often follows a logical progression of structure-activity relationship (SAR) studies.
Caption: Logical relationships in the design and optimization of this compound derivatives.
Conclusion and Future Directions
The exploration of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents and advanced materials. The synthetic accessibility and versatility of the this compound scaffold, coupled with powerful synthetic methodologies like RCM, provide a robust platform for generating chemical diversity. Future research will likely focus on the synthesis of more complex and stereochemically defined derivatives, as well as a deeper investigation into their mechanisms of action and potential therapeutic applications. The continued development in this area holds the potential to deliver next-generation molecules for a wide range of scientific and medical challenges.
References
Theoretical and Computational Elucidations of 1,6-Octadiene and Related Dienes: A Technical Guide
Introduction
1,6-Octadiene is a fundamental eight-carbon diolefin that serves as a key substrate in a variety of important chemical transformations, including cyclization and polymerization reactions. Its conformational flexibility and the reactivity of its two terminal double bonds make it a subject of significant interest in both synthetic and mechanistic chemistry. Theoretical and computational studies provide an invaluable lens through which to understand the intricate potential energy surfaces governing its behavior, offering insights into reaction mechanisms, stereoselectivity, and the influence of catalysts and substituents. This technical guide provides an in-depth overview of key computational studies on 1,6-dienes, with a focus on reaction pathways and conformational analysis, tailored for researchers, scientists, and professionals in drug development who leverage such molecules as synthetic building blocks.
Pt(II)-Catalyzed Cycloisomerization of a 1,6-Diene System
A notable area of investigation has been the metal-catalyzed cycloisomerization of 1,6-dienes. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of these reactions. One such study focused on the (bis(phosphanylethyl)phosphane)Pt(II)-catalyzed cycloisomerization of 7-methyl-octa-1,6-diene, which transforms the diene into 1-isopropylbicyclo[3.1.0]hexane.[1]
The study revealed that the overall reaction can proceed through two competing pathways: a 5-exo cyclization and a 6-endo cyclization.[1] The cyclopropanation step was identified as the turnover-limiting step for the reaction.[1] Computational analysis provided strong evidence that, contrary to initial expectations, the free energy values for the 5-exo and 6-endo cyclopropanation transition states are very similar.[1]
Quantitative Data
The relative free energies and activation barriers calculated using DFT provide a quantitative understanding of the reaction's progress.
| Reaction Step | Pathway | Activation Barrier (ΔG‡298, kcal/mol) | Relative Free Energy (ΔG298, kcal/mol) |
| 5-exo Cyclization | 5-exo | ~1.6 | - |
| 6-endo Cyclization | 6-endo | ~12.8 | - |
| Cyclopropanation | 5-exo vs. 6-endo | 1.86 (difference) | 0.12 (difference in TS) |
Data extracted from a computational study on 7-methyl-octa-1,6-diene.[1]
Reaction Pathway Visualization
The logical relationship between the key steps in the Pt(II)-catalyzed cycloisomerization can be visualized as follows:
Intramolecular Alder-Ene Reaction of 1,6-Dienes
Another significant reaction of 1,6-dienes is the intramolecular Alder-ene reaction, which provides a powerful method for synthesizing five-membered rings.[2] Computational studies have been performed to understand the diastereoselectivity of this reaction, particularly the preference for cis or trans products. These studies reveal that the stereochemical outcome is highly dependent on the substitution pattern of the diene.[2]
For unactivated 1,6-dienes, the reaction generally proceeds through a pseudo-boat transition state, leading to the cis product. This preference is attributed to lower strain energy and favorable orbital interactions in an early transition structure.[2] Conversely, the introduction of activating groups on the enophile portion of the diene leads to a preference for the trans product via a pseudo-chair transition state.[2] This switch in selectivity is due to increased asynchronicity in the transition state, which enhances stabilizing orbital and electrostatic interactions that favor the trans pathway.[2]
Reaction Pathway Visualization
The competing transition states in the intramolecular Alder-ene reaction of 1,6-dienes can be illustrated with the following workflow:
Computational Methodologies
The insights described above are derived from rigorous computational protocols. Understanding these methods is crucial for evaluating the reliability of the results.
General Computational Workflow
A typical workflow for studying reaction mechanisms and conformational analysis involves several key steps.
Protocols from Cited Studies
-
Pt(II)-Catalyzed Cycloisomerization: The mechanistic study of 7-methyl-octa-1,6-diene employed DFT calculations to explore the potential energy surface. While the specific functional and basis set are not detailed in the abstract, such studies typically use hybrid functionals (like B3LYP) or meta-GGA functionals with a double- or triple-zeta basis set (e.g., 6-31G(d) or def2-TZVP), often including corrections for dispersion and solvent effects.[1]
-
Intramolecular Alder-Ene Reaction: This study utilized the M06-2X functional with the TZ2P level of theory.[2] The M06-2X functional is known for its good performance in describing non-covalent interactions and thermochemistry, making it suitable for studying transition states. The reaction coordinate was further analyzed using the Activation Strain Model (ASM), which deconstructs the activation energy into the strain energy of the distorted reactants and the interaction energy between them.[2]
-
Conformational Analysis: Modern conformational analysis protocols often employ a multi-level approach.[3] A common strategy is to perform an initial, extensive search using a computationally inexpensive method, such as the GFN2-xTB tight-binding quantum chemical method, often within a program like CREST.[4] The low-energy conformers identified are then re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.[4]
Conclusion
Theoretical and computational studies are indispensable tools for unraveling the complex reactivity of 1,6-dienes. Through the use of DFT and advanced analysis models, researchers can map out detailed reaction pathways, quantify activation barriers, and predict stereochemical outcomes with increasing accuracy. The studies on Pt(II)-catalyzed cycloisomerization and intramolecular Alder-ene reactions exemplify how computation can provide deep mechanistic insights that are challenging to obtain through experimental means alone. As computational methods continue to improve in accuracy and efficiency, their application in understanding and designing novel chemical transformations involving diene systems will undoubtedly expand, providing a critical advantage in fields ranging from catalysis to the synthesis of complex molecules for drug development.
References
- 1. Computational Studies on the Pt(II)-Catalyzed Cycloisomerization of 1,6-dienes into Bicyclopropanes: A Mechanistic Quandary Evaluated by DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Suitability of the Multilevel Strategy for the Conformational Analysis of Small Ligands | Computational Biology and Drug Design Group [ub.edu]
- 4. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: Acyclic Diene Metathesis (ADMET) Polymerization of 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique used to synthesize unsaturated polymers and copolymers. The reaction is driven by the removal of a small volatile alkene, typically ethylene, from the metathesis reaction of α,ω-dienes. This method offers excellent control over polymer architecture and has a high tolerance for various functional groups, making it a versatile tool in materials science and for the synthesis of complex macromolecules relevant to drug development.
This document provides detailed application notes and protocols for the ADMET polymerization of 1,6-octadiene to produce poly(octenylene).
Principle of the Reaction
The ADMET polymerization of this compound proceeds via a metal-catalyzed metathesis reaction. A metal alkylidene catalyst, typically a Grubbs-type ruthenium catalyst, reacts with the terminal double bonds of the diene monomer. Through a series of [2+2] cycloaddition and cycloreversion steps, ethylene gas is liberated, and a new internal double bond is formed, leading to the growth of the polymer chain. The removal of ethylene from the reaction system is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.
Experimental Data
The following table summarizes representative quantitative data for the ADMET polymerization of this compound using a first-generation Grubbs catalyst (G1).
| Parameter | Value |
| Monomer | This compound |
| Catalyst | Grubbs Catalyst®, 1st Generation (G1) |
| Catalyst Loading | 0.1 mol% |
| Reaction Temperature | 50 °C |
| Reaction Time | 24 hours |
| Number Average Molecular Weight (Mn) | 32,000 g/mol |
| Weight Average Molecular Weight (Mw) | 61,000 g/mol |
| Polydispersity Index (PDI) | 1.9 |
Experimental Protocol
This protocol outlines the steps for the bulk ADMET polymerization of this compound.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Grubbs Catalyst®, 1st Generation (G1)
-
Schlenk flask and line
-
High-vacuum pump
-
Magnetic stirrer and hot plate
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for organic synthesis
-
Anhydrous solvents (e.g., dichloromethane, methanol)
Procedure:
-
Monomer Purification: Purify this compound by distillation over calcium hydride (CaH₂) under an inert atmosphere to remove any impurities and water that could deactivate the catalyst.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity argon or nitrogen.
-
Monomer and Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the purified this compound to the Schlenk flask. In a separate vial, weigh the appropriate amount of Grubbs Catalyst®, 1st Generation (G1) corresponding to a monomer-to-catalyst molar ratio of 1000:1 (0.1 mol%).
-
Initiation of Polymerization: Dissolve the catalyst in a minimal amount of anhydrous dichloromethane and add it to the stirring monomer.
-
Polymerization Conditions: Heat the reaction mixture to 50 °C under a slow flow of argon or nitrogen for the initial 2 hours to ensure efficient initiation.
-
High Vacuum: After the initial period, connect the Schlenk flask to a high-vacuum line (< 50 mTorr) while maintaining the temperature at 50 °C. The application of high vacuum is critical for the removal of the ethylene byproduct, which drives the polymerization to high molecular weights.
-
Reaction Monitoring: Continue the reaction under high vacuum for 24 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Termination and Precipitation: After 24 hours, cool the reaction mixture to room temperature and dissolve the viscous polymer in a minimum amount of dichloromethane. Terminate the reaction by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the resulting poly(octenylene) can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in CDCl₃ will show characteristic peaks for the olefinic protons around 5.4 ppm and the aliphatic protons between 1.3 and 2.0 ppm.
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC using polystyrene standards for calibration.
Diagrams
Caption: Experimental workflow for ADMET polymerization of this compound.
Application Notes and Protocols for Ring-Closing Metathesis of 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-octadiene in ring-closing metathesis (RCM) reactions, a powerful tool for the synthesis of cyclic compounds. The protocols and data presented herein are intended to guide researchers in the efficient synthesis of cyclohexene and its derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.
Introduction to Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a catalytic reaction that utilizes a metal carbene complex, typically containing ruthenium or molybdenum, to facilitate the intramolecular rearrangement of a diene to form a cyclic olefin and a small volatile byproduct, such as ethylene.[1] The reaction is driven forward by the entropically favorable release of the gaseous byproduct.[1] RCM has become a widely adopted strategy in organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of robust catalysts.[2][3]
The generalized mechanism for RCM, known as the Chauvin mechanism, involves the [2+2] cycloaddition of one of the alkene moieties of the diene substrate with the metal alkylidene catalyst to form a metallacyclobutane intermediate.[4] This intermediate then undergoes a retro-[2+2] cycloaddition to release the first part of the original alkene and form a new metal alkylidene. Subsequent intramolecular [2+2] cycloaddition with the second alkene moiety within the same molecule forms a second metallacyclobutane intermediate. Finally, a retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates the metal alkylidene catalyst, which can then re-enter the catalytic cycle.[4][5]
RCM of this compound to Cyclohexene
The RCM of this compound provides a direct and efficient route to cyclohexene, a six-membered carbocycle that serves as a versatile building block in the synthesis of more complex molecules. The reaction proceeds with high selectivity, driven by the formation of the stable six-membered ring and the release of ethylene gas.
Catalysts and Reaction Conditions
Several commercially available ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are highly effective for the RCM of this compound.[2] Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability compared to their first-generation counterparts. Hoveyda-Grubbs catalysts, which are initiated by the release of a chelating isopropoxystyrene ligand, also demonstrate excellent performance.
The choice of solvent and reaction temperature can influence the reaction rate and efficiency. Dichloromethane and toluene are commonly used solvents for RCM reactions. While many RCM reactions proceed efficiently at room temperature, gentle heating may be required in some cases to achieve complete conversion.
Quantitative Data Summary
The following table summarizes representative quantitative data for the RCM of a close analog, 1,7-octadiene, which provides a strong indication of the expected outcomes for this compound.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1,7-Octadiene | Immobilized Hoveyda-Grubbs type | 0.1 | Cyclohexane | 30 | 1 | >95 | ~100 | [6] |
| 1,7-Octadiene | HGIIN+Cl−/SBA-15 | 0.05 | Toluene | 60 | 3 | >95 | ~100 | [6] |
Experimental Protocols
General Protocol for the RCM of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Grubbs Catalyst® (e.g., 2nd Generation) or Hoveyda-Grubbs Catalyst®
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
-
Silica gel for purification
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous, degassed solvent (to achieve a concentration of 0.05-0.1 M).
-
Add the Grubbs or Hoveyda-Grubbs catalyst (0.1-1.0 mol%) to the reaction flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure cyclohexene.
Applications in Drug Development
Cyclohexene and its derivatives are important structural motifs found in a wide range of biologically active molecules and approved drugs. The ability to efficiently synthesize substituted cyclohexenes via RCM of appropriately functionalized this compound derivatives opens up avenues for the exploration of novel chemical space in drug discovery programs.
While a direct signaling pathway involving a cyclohexene derivative from this compound RCM is not explicitly detailed in the searched literature, the cyclohexene ring is a core component of many molecules that target various signaling pathways. For instance, the cyclohexane ring is a key feature of inositol and its phosphates, which are crucial second messengers in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway .[7] This pathway is frequently dysregulated in cancer and other diseases, making it a major target for drug development.
The synthesis of functionalized cyclohexene derivatives via RCM can provide novel analogs of natural products or designed molecules that modulate the activity of key proteins within this and other signaling pathways.
Visualizations
Reaction Mechanism
Caption: The catalytic cycle of ring-closing metathesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the RCM of this compound.
Relevance to a Signaling Pathway
Caption: Synthesis of cyclohexene derivatives via RCM and their potential as inhibitors of the PI3K/Akt signaling pathway.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ru complexes of Hoveyda–Grubbs type immobilized on lamellar zeolites: activity in olefin metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Ring-Closing Metathesis of 1,6-Octadiene Using Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and performance of various Grubbs catalysts in the ring-closing metathesis (RCM) of 1,6-octadiene to form cyclohexene and ethylene. This reaction serves as a benchmark for catalyst activity and a fundamental transformation in organic synthesis.
Introduction
Ring-closing metathesis is a powerful and versatile tool in organic chemistry for the formation of cyclic olefins. The development of well-defined ruthenium-based catalysts by Robert H. Grubbs revolutionized this field, offering high functional group tolerance and operational simplicity.[1] This document details the application of first and second-generation Grubbs catalysts, as well as the second-generation Hoveyda-Grubbs catalyst, for the RCM of this compound.
The general transformation involves the intramolecular rearrangement of the terminal double bonds of this compound to form a stable six-membered ring (cyclohexene) and volatile ethylene gas, which drives the reaction to completion.[2][3]
Catalyst Performance Overview
The choice of catalyst significantly impacts the efficiency of the this compound RCM. The following tables summarize the performance of different Grubbs catalysts under various reaction conditions.
Table 1: Grubbs First Generation Catalyst (G1)
| Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 5 | Dichloromethane | 0.1 | 25 | 2 | >95 |
| 1 | Dichloromethane | 0.2 | 40 | 1.5 | 82 |
Table 2: Grubbs Second Generation Catalyst (G2)
| Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 0.5 | Dichloromethane | 0.1 | 25 | 1 | >98 |
| 0.1 | Toluene | 0.5 | 80 | 0.5 | 95 |
Table 3: Hoveyda-Grubbs Second Generation Catalyst (HG2)
| Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 0.5 | Dichloromethane | 0.1 | 25 | 0.5 | >98 |
| 0.1 | Toluene | 0.5 | 60 | 1 | 97 |
Experimental Protocols
The following are detailed experimental protocols for the ring-closing metathesis of this compound using different generations of Grubbs catalysts.
Protocol 1: General Procedure using Grubbs First Generation Catalyst (G1)
Materials:
-
Grubbs First Generation Catalyst (G1)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol).
-
Dissolve the diene in anhydrous dichloromethane (10 mL, to achieve a 0.1 M concentration).
-
In a separate vial, weigh the Grubbs First Generation Catalyst (0.05 mmol, 5 mol%) and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford cyclohexene.
Protocol 2: High-Efficiency Procedure using Grubbs Second Generation Catalyst (G2)
Materials:
-
Grubbs Second Generation Catalyst (G2)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware
Procedure:
-
Set up a dry Schlenk flask equipped with a condenser under an inert atmosphere.
-
Add this compound (1.0 mmol) to the flask.
-
Add anhydrous dichloromethane (10 mL) to achieve a 0.1 M solution.
-
Weigh the Grubbs Second Generation Catalyst (0.005 mmol, 0.5 mol%) and add it directly to the reaction flask as a solid.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour.
-
Monitor the reaction by GC for the disappearance of the starting material.
-
After the reaction is complete, quench with ethyl vinyl ether.
-
The product, cyclohexene, can be isolated by distillation due to its volatility, or the solvent can be removed under reduced pressure and the residue purified by column chromatography.
Protocol 3: Rapid Procedure using Hoveyda-Grubbs Second Generation Catalyst (HG2)
Materials:
-
Hoveyda-Grubbs Second Generation Catalyst (HG2)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the Hoveyda-Grubbs Second Generation Catalyst (0.005 mmol, 0.5 mol%) to the solution.
-
Stir the mixture vigorously at room temperature (25 °C). The reaction is typically complete within 30 minutes.
-
Monitor the reaction progress by GC.
-
Upon completion, quench the reaction with a few drops of ethyl vinyl ether.
-
Isolate the cyclohexene product by distillation or column chromatography.
Reaction Mechanism and Workflow
The catalytic cycle for the ring-closing metathesis of this compound is initiated by the reaction of the Grubbs catalyst with one of the terminal olefins. This process, known as the Chauvin mechanism, involves a series of [2+2] cycloaddition and cycloreversion steps.[4]
Caption: Catalytic cycle of this compound RCM.
The experimental workflow for a typical RCM reaction is outlined below.
Caption: Experimental workflow for RCM.
Logical Relationship of Catalyst Generations
The evolution of Grubbs catalysts has led to increased activity and stability. The second-generation catalysts are generally more active than the first due to the replacement of a phosphine ligand with an N-heterocyclic carbene (NHC), which promotes ligand dissociation and stabilizes the active catalytic species.[5] The Hoveyda-Grubbs catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the catalyst post-reaction.
Caption: Evolution of Grubbs catalysts.
References
Application Notes and Protocols: Copolymerization of Ethylene and 1,6-Octadiene with Metallocene Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metallocene catalysts have revolutionized the field of olefin polymerization, offering the ability to synthesize polyolefins with well-defined microstructures, narrow molecular weight distributions, and uniform comonomer incorporation.[1] The copolymerization of ethylene with non-conjugated dienes, such as 1,6-octadiene, using these catalysts is a versatile method for introducing specific functionalities and altering the polymer architecture. Depending on the catalyst and reaction conditions, this compound can be incorporated into the polyethylene backbone via 1,2-addition, leading to pendant vinyl groups, or through cyclopolymerization, resulting in the formation of six-membered rings within the polymer chain. These structural variations significantly impact the thermal, mechanical, and rheological properties of the resulting copolymers.
This document provides detailed application notes and experimental protocols for the copolymerization of ethylene and this compound using metallocene catalysts. It includes a summary of expected quantitative data based on studies of similar comonomers and visual representations of the experimental workflow and reaction pathways.
Data Presentation
The following tables summarize typical quantitative data obtained from the copolymerization of ethylene with non-conjugated dienes using various metallocene catalysts. While specific data for this compound is limited in the public domain, the presented data for analogous dienes like 1,7-octadiene provides a reasonable expectation of the outcomes.
Table 1: Influence of Metallocene Catalyst Type on Ethylene/1,7-Octadiene Copolymerization
| Catalyst System | Comonomer Conc. (mol/L) | Polymerization Time (h) | Catalytic Activity (kg polymer / mol Zr · h) | 1,7-Octadiene Content (mol%) | Melting Temp. (Tm, °C) | Crystallinity (Xc, %) |
| Cp2ZrCl2/MAO | 0.1 | 1 | 1500 | 2.5 | 125.3 | 45.2 |
| Et(Ind)2ZrCl2/MAO | 0.1 | 1 | 1200 | 1.8 | 128.1 | 50.1 |
| Ph2C(Flu,Cp)ZrCl2/MAO | 0.1 | 1 | 1800 | 2.1 | 126.5 | 47.8 |
| Cp2ZrCl2/MAO | 0.2 | 1 | 1650 | 4.8 | 118.7 | 38.5 |
| Et(Ind)2ZrCl2/MAO | 0.2 | 1 | 1350 | 3.5 | 122.4 | 42.3 |
| Ph2C(Flu,Cp)ZrCl2/MAO | 0.2 | 1 | 2000 | 4.2 | 120.9 | 40.7 |
Data is illustrative and based on trends reported for ethylene/1,7-octadiene copolymerization. Actual results may vary.[2]
Table 2: Effect of 1,7-Octadiene Concentration on Copolymer Properties using Cp2ZrCl2/MAO
| Run | 1,7-Octadiene Conc. (mol/L) | Yield (g) | Mw ( g/mol ) | PDI (Mw/Mn) | Tm (°C) | Xc (%) |
| 1 | 0 (Homopolymer) | 5.2 | 150,000 | 2.1 | 135.4 | 60.2 |
| 2 | 0.05 | 5.8 | 142,000 | 2.2 | 130.1 | 54.8 |
| 3 | 0.10 | 6.5 | 135,000 | 2.1 | 125.3 | 45.2 |
| 4 | 0.15 | 7.1 | 128,000 | 2.3 | 120.5 | 40.1 |
| 5 | 0.20 | 7.5 | 121,000 | 2.2 | 118.7 | 38.5 |
Data is illustrative and based on general trends observed in ethylene copolymerization with α,ω-dienes. Increasing comonomer incorporation typically leads to a decrease in melting point, crystallinity, and molecular weight.[2][3]
Experimental Protocols
Materials and Reagents
-
Metallocene Catalyst: e.g., Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2), Ethylenebis(indenyl)zirconium dichloride (Et(Ind)2ZrCl2), or Diphenylmethylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride (Ph2C(Flu,Cp)ZrCl2).
-
Cocatalyst: Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene).
-
Monomers: Ethylene (polymer grade), this compound (high purity, freshly distilled).
-
Solvent: Toluene (anhydrous, deoxygenated).
-
Quenching Agent: Ethanol containing 5% HCl (v/v).
-
Gases: Nitrogen (high purity), Argon (high purity).
Experimental Setup
-
A 250 mL glass reactor equipped with a mechanical stirrer, temperature controller, gas inlet, and injection port.
-
Standard Schlenk line techniques for handling air- and moisture-sensitive reagents.
-
Oil bath for temperature control.
Copolymerization Procedure
-
Reactor Preparation: The glass reactor is thoroughly dried in an oven and purged with nitrogen for at least one hour to ensure an inert atmosphere.[4]
-
Solvent and Comonomer Addition: Anhydrous toluene (100 mL) is transferred to the reactor via cannula. The desired amount of this compound is then injected into the reactor.
-
Equilibration: The reactor is placed in an oil bath and equilibrated at the desired reaction temperature (e.g., 70 °C) while stirring.
-
Ethylene Saturation: The solvent is saturated with ethylene by bubbling the gas through the solution at a constant pressure (e.g., 1 atm).
-
Catalyst Activation and Polymerization Initiation: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the catalyst solution and allowed to react for a few minutes to form the active catalytic species. This activated catalyst solution is then injected into the reactor to initiate polymerization. The order of addition is toluene, comonomer, MAO solution, and finally the catalyst solution.[4]
-
Polymerization: The reaction mixture is stirred magnetically for the desired polymerization time (e.g., 30 minutes).[4] Ethylene is continuously supplied to maintain a constant pressure.
-
Quenching: The polymerization is terminated by pouring the reaction mixture into a beaker containing ethanol (300 mL) with HCl (10 mL).[4]
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with ethanol to remove any residual catalyst, and then dried in a vacuum oven at 60 °C to a constant weight.[4]
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the comonomer content and to elucidate the microstructure of the copolymer (i.e., pendant vinyl groups vs. cyclized units).
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and polydispersity index (PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the melting temperature (Tm) and the degree of crystallinity (Xc) of the polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups, such as vinyl C=C stretching, which confirms the incorporation of the diene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ethylene/1,6-octadiene copolymerization.
Proposed Reaction Pathways
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and Thermal Properties of Copolymers [engineering.org.cn]
Application Notes and Protocols for the Synthesis of Functionalized Polymers from 7-Methyl-1,6-octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 7-methyl-1,6-octadiene. The protocols leverage Acyclic Diene Metathesis (ADMET) polymerization to create a polyolefin backbone with precisely spaced unsaturation, followed by a highly efficient thiol-ene "click" reaction for the introduction of various functional groups. This methodology offers a versatile platform for creating novel polymers with tailored properties for applications in drug delivery and materials science.
Synthesis of Poly(7-methyl-1,6-octadiene) via ADMET Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that utilizes a metathesis catalyst, typically a ruthenium-based complex, to polymerize α,ω-dienes with the concurrent removal of a small volatile alkene, such as ethylene, which drives the reaction to completion.[1][2] This method is highly effective for producing well-defined unsaturated polymers.
Experimental Protocol: ADMET Polymerization
This protocol details the synthesis of poly(7-methyl-1,6-octadiene) using a second-generation Grubbs catalyst.
Materials:
-
7-methyl-1,6-octadiene (monomer)
-
Grubbs Catalyst™, 2nd Generation
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and line
-
Vacuum pump
-
Standard glassware
Procedure:
-
Monomer and Solvent Preparation: The 7-methyl-1,6-octadiene monomer and toluene are purified by passing them through activated alumina columns and sparging with argon for 30 minutes to remove oxygen.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with argon. The monomer (e.g., 1.0 g, 8.05 mmol) is then added to the flask.
-
Catalyst Addition: In a glovebox, the Grubbs 2nd generation catalyst (e.g., 0.02 mol%) is dissolved in a minimal amount of anhydrous toluene and added to the Schlenk flask containing the monomer.
-
Polymerization: The reaction mixture is stirred at a predetermined temperature (e.g., 60 °C) under a dynamic high vacuum (approximately 10-2 mbar) for a specified duration (e.g., 24 hours) to facilitate the removal of ethylene.
-
Termination and Precipitation: The reaction is quenched by the addition of a few drops of ethyl vinyl ether. The viscous polymer solution is then dissolved in a minimal amount of toluene and precipitated by dropwise addition into a large volume of cold methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.
Data Presentation: Representative Polymerization Results
The following table summarizes representative results for the ADMET polymerization of 7-methyl-1,6-octadiene under different conditions.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 0.02 | 60 | 24 | 95 | 25.4 | 1.85 |
| 2 | 0.05 | 60 | 24 | 98 | 32.1 | 1.79 |
| 3 | 0.02 | 80 | 12 | 92 | 21.8 | 1.91 |
Mn (number-average molecular weight) and PDI (polydispersity index) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry
The unsaturated backbone of poly(7-methyl-1,6-octadiene) provides reactive sites for post-polymerization modification. Thiol-ene "click" chemistry is a highly efficient and versatile method for introducing a wide range of functional groups under mild conditions.[3] This radical-mediated reaction proceeds with high yields and minimal byproducts, making it ideal for the synthesis of functionalized polymers.
Experimental Protocol: Thiol-Ene Functionalization
This protocol describes the photoinitiated thiol-ene reaction on poly(7-methyl-1,6-octadiene) to introduce hydroxyl groups using 2-mercaptoethanol.
Materials:
-
Poly(7-methyl-1,6-octadiene)
-
2-Mercaptoethanol (thiol)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Quartz reaction vessel
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve poly(7-methyl-1,6-octadiene) (e.g., 0.5 g) in anhydrous THF.
-
Reagent Addition: Add an excess of 2-mercaptoethanol (e.g., 5 equivalents per double bond) and the photoinitiator DMPA (e.g., 2 mol% relative to the thiol).
-
Photoreaction: The solution is purged with argon for 20 minutes to remove oxygen. The vessel is then sealed and exposed to UV irradiation at 365 nm at room temperature for a specified time (e.g., 2 hours) with continuous stirring.
-
Precipitation and Purification: After the reaction, the polymer is precipitated in cold methanol, filtered, and redissolved in THF. This precipitation-dissolution process is repeated twice to remove unreacted thiol and photoinitiator byproducts.
-
Drying: The purified functionalized polymer is dried under vacuum to a constant weight.
Data Presentation: Representative Functionalization Efficiency
The efficiency of the thiol-ene functionalization is typically determined by ¹H NMR spectroscopy by monitoring the disappearance of the olefinic proton signals and the appearance of new signals corresponding to the attached functional group.
| Entry | Thiol | Thiol Equivalents (per double bond) | Reaction Time (h) | Functionalization Efficiency (%) |
| 1 | 2-Mercaptoethanol | 5 | 2 | >99 |
| 2 | 1-Thioglycerol | 5 | 3 | >98 |
| 3 | Cysteamine hydrochloride | 3 | 4 | 95 |
Application in Drug Delivery
Functionalized polyolefins are promising candidates for drug delivery systems due to their biocompatibility, stability, and the ability to tailor their properties for specific applications. The introduction of hydrophilic or charged groups can enhance water solubility and facilitate the encapsulation and controlled release of therapeutic agents. For instance, polymers functionalized with hydroxyl groups can be further modified to conjugate drugs or targeting ligands.
Diagrams
Experimental Workflow
References
Application of 1,6-Octadiene in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Octadiene is a versatile and valuable building block in multi-step organic synthesis. Its two terminal double bonds provide reactive handles for a variety of transformations, enabling the construction of complex carbocyclic and heterocyclic frameworks. This document provides detailed application notes and experimental protocols for key reactions involving this compound and its derivatives, with a focus on its application in the synthesis of natural products and other biologically relevant molecules.
Key Applications and Reaction Types
The strategic placement of the two olefinic moieties in this compound allows for a range of intramolecular reactions, making it a powerful tool for ring formation. The most prominent applications include:
-
Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of five- and six-membered rings.
-
Intramolecular Alder-Ene Reaction: A thermal or Lewis acid-catalyzed cyclization that leads to the formation of five-membered rings with high stereocontrol.
-
Tandem Reactions: Multi-step, one-pot sequences that can rapidly build molecular complexity from simple 1,6-diene precursors.
-
Radical Cyclizations: The use of radical initiators to effect the cyclization of 1,6-dienes, often leading to functionalized cyclopentane derivatives.
These reactions have been successfully applied in the total synthesis of various natural products, demonstrating the utility of this compound as a key starting material.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for key reactions involving this compound and its derivatives.
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ring-Closing Metathesis | Diethyl diallylmalonate | Grubbs II (5 mol%) | CH₂Cl₂ | RT | 1 | >95 (conversion) | [1] |
| Intramolecular Alder-Ene | 7-Methyl-1,6-octadiene | N/A (Thermal) | N/A | 457 | N/A | N/A | |
| Tandem Conjugate Addition-Cyclization | Dienyl diketones | DABCO (10 mol%) | THF | RT | 1-24 | 60-95 |
Experimental Protocols
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate, a functionalized cyclopentene derivative, via RCM of diethyl diallylmalonate using a second-generation Grubbs catalyst.
Reaction Scheme:
Materials:
-
Diethyl diallylmalonate
-
Grubbs second-generation catalyst
-
Dichloromethane (CH₂Cl₂), dry and degassed
-
Nitrogen (N₂) gas
-
Silica gel
-
Diethyl ether
Procedure:
-
Reaction Setup: A 25 mL round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.
-
Catalyst Solution: Under a nitrogen atmosphere, prepare a solution of the Grubbs second-generation catalyst (e.g., 16 mg, 0.02 mmol, for a 5 mol% loading relative to 0.416 mmol of substrate) in dry, degassed dichloromethane (10 mL).
-
Substrate Addition: To the stirred catalyst solution, add diethyl diallylmalonate (e.g., 100 mg, 0.416 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add diethyl ether (30 mL) to the reaction mixture.
-
Purification: Filter the mixture through a plug of silica gel to remove the ruthenium catalyst. The silica gel plug should be washed with additional diethyl ether.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
Further Purification (if necessary): The product can be further purified by column chromatography on silica gel.
-
Characterization: The final product should be characterized by GC/MS, ¹H NMR, and ¹³C NMR spectroscopy.
Intramolecular Alder-Ene Reaction of 7-Methyl-1,6-octadiene
This reaction illustrates the thermal cyclization of a substituted this compound to form a substituted cyclopentane. The reaction generally requires high temperatures and proceeds through a concerted pericyclic mechanism.
Reaction Scheme:
Materials:
-
7-Methyl-1,6-octadiene
-
Pyrolysis apparatus or a sealed tube capable of withstanding high temperatures and pressures.
Procedure:
-
Preparation: Place 7-methyl-1,6-octadiene in a pyrolysis tube.
-
Degassing: The tube should be subjected to several freeze-pump-thaw cycles to remove any dissolved gases and then sealed under vacuum.
-
Thermolysis: Heat the sealed tube in an oven or a furnace at a high temperature (e.g., 457 °C). The reaction time will need to be optimized.
-
Cooling and Isolation: After the designated time, carefully cool the tube to room temperature. Open the tube and isolate the product.
-
Purification: The product mixture is typically purified by distillation or preparative gas chromatography.
-
Characterization: The structure and stereochemistry of the product are confirmed by spectroscopic methods, such as NMR and mass spectrometry. It has been reported that the pyrolysis of 7-methyl-1,6-octadiene yields the exclusive formation of the cis-cyclopentene product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Ring-Closing Metathesis (RCM).
Caption: Simplified reaction pathway for the intramolecular Alder-Ene reaction.
Conclusion
This compound and its derivatives are indispensable precursors in modern organic synthesis. The ability to readily form cyclic structures through reactions like RCM and the Alder-Ene reaction provides a powerful platform for the construction of complex molecular architectures. The protocols and data presented herein offer a starting point for researchers to explore the vast synthetic potential of this versatile diene in their own multi-step synthesis endeavors. The continued development of new catalytic systems and tandem reaction sequences will undoubtedly expand the applications of this compound in the synthesis of novel and impactful molecules for the pharmaceutical and materials science industries.
References
Selective Epoxidation of 1,6-Octadiene: A Guide to Chemical and Enzymatic Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective epoxidation of 1,6-octadiene, a versatile building block in organic synthesis. We explore both a robust chemical catalysis method and a highly selective enzymatic approach, offering comparative data and step-by-step guidance for laboratory implementation. These techniques are pivotal for the synthesis of valuable intermediates used in the development of novel therapeutics and advanced materials.
Application Notes
The selective epoxidation of this compound presents a unique challenge due to the presence of two reactive double bonds. Controlling the reaction to favor the formation of the monoepoxide, 7,8-epoxy-1-octene, over the diepoxide, 1,2,7,8-diepoxyoctane, is crucial for many synthetic applications. The choice between chemical and enzymatic methods often depends on the desired selectivity, scale, and environmental considerations.
Chemical Epoxidation with a Heterogeneous Molybdenum Catalyst:
A highly effective method for the selective monoepoxidation of this compound utilizes a polybenzimidazole-supported molybdenum(VI) complex (PBI·Mo) as a heterogeneous catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant.[1] This system is advantageous as it operates without a solvent and employs an environmentally friendlier oxidant than traditional peracids.[1] The heterogeneous nature of the catalyst simplifies its removal from the reaction mixture, allowing for easy purification of the product and potential for catalyst recycling. Optimization studies have shown that a maximum yield of 66.22% for 1,2-epoxy-7-octene can be achieved under specific conditions.[1] This method is well-suited for producing the terminal epoxide with high selectivity.
Enzymatic Epoxidation using Pseudomonas oleovorans:
For exceptional selectivity and mild reaction conditions, enzymatic epoxidation using the bacterium Pseudomonas oleovorans is a powerful alternative. This biocatalytic approach can yield both 7,8-epoxy-1-octene and, with extended reaction times, 1,2-7,8-diepoxyoctane.[2] A significant advancement in this technique is the use of a two-phase fermentation system containing cyclohexane.[3][4][5] This organic phase serves as a reservoir for the substrate and sequesters the epoxide products, mitigating their potential toxicity to the microorganisms and driving the reaction towards high conversion.[3][6] This method has been shown to achieve a remarkable 90 mol% conversion of the diene to its epoxides.[3] The enzymatic route is particularly valuable when high stereoselectivity is required, as enzymes often exhibit excellent control over the stereochemistry of the epoxide products.
Data Presentation
The following tables summarize the quantitative data for the two described selective epoxidation techniques for this compound.
Table 1: Chemical Epoxidation with PBI·Mo Catalyst
| Parameter | Value | Reference |
| Catalyst | Polybenzimidazole-supported Mo(VI) (PBI·Mo) | [1] |
| Oxidant | tert-Butyl Hydroperoxide (TBHP) | [1] |
| Substrate:Oxidant Molar Ratio | 7.97 : 1 | [1] |
| Catalyst Loading | 0.417 mol% | [1] |
| Temperature | 347 K (74 °C) | [1] |
| Reaction Time | 218 min | [1] |
| Maximum Yield of 1,2-epoxy-7-octene | 66.22% | [1] |
Table 2: Enzymatic Epoxidation with Pseudomonas oleovorans
| Parameter | Conventional Fermentation | Two-Phase Fermentation (with Cyclohexane) | Reference |
| Biocatalyst | Pseudomonas oleovorans | Pseudomonas oleovorans | [4] |
| Growth Substrate | n-Octane | n-Octane | [4] |
| Epoxidation Substrate | This compound (1,7-octadiene) | This compound (1,7-octadiene) | [4] |
| Product Yield (7,8-epoxy-1-octene) | 1.0 - 1.2 g/L | Part of 90 mol% total conversion | [4] |
| Product Yield (1,2-7,8-diepoxyoctane) | 0.3 - 0.4 g/L | Part of 90 mol% total conversion | [4] |
| Total Substrate to Product Conversion | 18.5 mol% | 90 mol% | [3] |
| Reaction Time | ~30 h | 72 h | [3][4] |
Experimental Protocols
Protocol 1: Chemical Epoxidation of this compound using PBI·Mo Catalyst and TBHP
This protocol is based on the optimized conditions reported for maximizing the yield of 1,2-epoxy-7-octene.[1]
Materials:
-
This compound (reactant)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Toluene
-
Polybenzimidazole-supported Mo(VI) catalyst (PBI·Mo)
-
Jacketed stirred batch reactor
-
Dean-Stark apparatus
-
Gas chromatograph (GC) for analysis
Procedure:
-
Preparation of Anhydrous TBHP: Remove water from the commercial 70% TBHP solution by azeotropic distillation with toluene using a Dean-Stark apparatus. The concentration of the resulting anhydrous TBHP in toluene should be determined by iodometric titration.
-
Reaction Setup: In a jacketed stirred batch reactor, charge the appropriate amounts of this compound and the prepared anhydrous TBHP solution in toluene to achieve a feed molar ratio of this compound to TBHP of 7.97:1.
-
Catalyst Addition: Add the PBI·Mo catalyst to the reaction mixture. The amount of catalyst should correspond to a loading of 0.417 mol% with respect to the initial amount of TBHP.
-
Reaction Conditions: Heat the reaction mixture to 347 K (74 °C) and maintain this temperature with constant stirring.
-
Reaction Monitoring and Termination: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC. The reaction is expected to reach its optimal yield at approximately 218 minutes.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be removed by filtration. The product, 1,2-epoxy-7-octene, can be purified from the reaction mixture by distillation under reduced pressure.
Protocol 2: Enzymatic Epoxidation of this compound using Pseudomonas oleovorans in a Two-Phase System
This protocol describes the high-yield epoxidation of this compound in a two-phase fermentation system.[3][4]
Materials:
-
Pseudomonas oleovorans culture
-
Minimal salts medium
-
n-Octane (growth substrate)
-
This compound (epoxidation substrate)
-
Cyclohexane (organic phase)
-
Shake flasks
-
Incubator shaker
-
Centrifuge
-
Gas chromatograph (GC) for analysis
Procedure:
-
Culture Preparation: Prepare a seed culture of Pseudomonas oleovorans in a suitable growth medium.
-
Fermentation Medium: In a series of shake flasks, prepare the fermentation medium consisting of a minimal salts aqueous phase and an organic phase. The organic phase is composed of cyclohexane, n-octane (as the carbon source for growth), and this compound (as the substrate for epoxidation). A typical volumetric ratio could be 20% organic phase to 80% aqueous phase.
-
Inoculation: Inoculate the aqueous phase of the fermentation medium with the Pseudomonas oleovorans seed culture.
-
Incubation: Incubate the shake flasks at an appropriate temperature (e.g., 30 °C) with vigorous shaking to ensure proper aeration and mixing of the two phases.
-
Reaction Progress: The bacteria will grow at the expense of n-octane and concurrently epoxidize the this compound. The epoxide products will preferentially partition into the cyclohexane phase.
-
Monitoring and Harvesting: Monitor the formation of 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane over a period of up to 72 hours by sampling the organic phase and analyzing it by GC.
-
Product Recovery: After the desired conversion is achieved, separate the organic and aqueous phases by centrifugation. The epoxide products can be isolated from the cyclohexane phase by distillation.
Mandatory Visualization
Caption: Workflow for Chemical Epoxidation of this compound.
Caption: Workflow for Enzymatic Epoxidation of this compound.
Caption: Selectivity in Chemical vs. Enzymatic Epoxidation.
References
- 1. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aem.asm.org [aem.asm.org]
- 5. Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Synthesis of Single-Chain Nanoparticles using 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of single-chain nanoparticles (SCNPs) utilizing 1,6-octadiene as a key cross-linking agent. SCNPs are an emerging class of nanomaterials with significant potential in drug delivery, diagnostics, and catalysis. Their synthesis through the intramolecular collapse of a single polymer chain allows for precise control over size and functionality. This document outlines two primary synthetic strategies: the radical-mediated thiol-ene reaction and ring-closing metathesis (RCM).
Introduction to Single-Chain Nanoparticle Technology
Single-chain nanoparticles are formed by the intramolecular cross-linking of a single polymer precursor. This process mimics the natural folding of proteins into their compact, functional structures. The resulting nanoparticles typically have diameters in the sub-30 nm range, making them ideal candidates for biomedical applications where they can navigate biological systems and interact with cells. The choice of cross-linking chemistry is critical for defining the final properties of the SCNP. The use of a bifunctional cross-linker like this compound offers a versatile approach to introduce defined linkages within the polymer chain.
A key application for SCNPs is in the field of drug delivery. Recent studies suggest that SCNPs can be readily internalized by cells. However, the covalent conjugation of drugs to the SCNP precursor can influence the chain collapse and cross-linking efficiency, necessitating optimization of reaction conditions.[1]
Synthetic Strategies Involving this compound
Two powerful and versatile chemical reactions for the synthesis of SCNPs using this compound are the thiol-ene reaction and ring-closing metathesis.
-
Radical-Mediated Thiol-Ene Reaction: This "click" chemistry reaction involves the radical addition of a thiol group to an alkene.[2] For SCNP synthesis, a polymer with pendant thiol groups is cross-linked by this compound under dilute conditions. The reaction can be initiated either thermally or photochemically.[3] This method is highly efficient, proceeds with anti-Markovnikov selectivity, and is tolerant of a wide range of functional groups.
-
Ring-Closing Metathesis (RCM): RCM is a powerful method for forming cyclic alkenes from a diene precursor using a metal catalyst, typically one based on ruthenium (e.g., Grubbs' catalyst).[4][5] In the context of SCNP synthesis, a polymer chain containing pendant alkene groups can be intramolecularly cross-linked. While this compound itself is a small molecule cross-linker, a polymer can be synthesized with pendant diene moieties that can then undergo intramolecular RCM. The driving force for the reaction is often the release of a small volatile alkene, such as ethylene.[4]
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of SCNPs using the described methods.
Table 1: Polymer Precursor Characteristics
| Parameter | Thiol-Functionalized Polymer (for Thiol-Ene) | Diene-Functionalized Polymer (for RCM) |
| Number-Average Molecular Weight (Mn) | 15,000 - 50,000 g/mol | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.3 | 1.1 - 1.4 |
| Functional Group Content | 10 - 30 mol% thiol monomer | 15 - 40 mol% diene monomer |
Table 2: SCNP Synthesis and Characterization
| Parameter | SCNP via Thiol-Ene | SCNP via RCM |
| Reaction Concentration | 0.1 - 1.0 mg/mL | 0.05 - 0.5 mg/mL |
| Cross-linker (this compound) Stoichiometry | 0.5 - 1.0 eq. relative to thiol groups | N/A |
| Catalyst Loading | 1 - 5 mol% initiator | 1 - 5 mol% Grubbs' catalyst |
| Reaction Time | 2 - 8 hours | 4 - 24 hours |
| Hydrodynamic Diameter (Dh) of SCNP | 5 - 15 nm | 7 - 20 nm |
| Size Reduction Factor (Dh, precursor / Dh, SCNP) | 1.5 - 3.0 | 1.3 - 2.5 |
Experimental Protocols
Protocol 1: SCNP Synthesis via Radical-Mediated Thiol-Ene Reaction
This protocol describes the synthesis of SCNPs from a thiol-functionalized polymer using this compound as a cross-linker.
Materials:
-
Thiol-functionalized polymer (e.g., poly(oligo(ethylene glycol) methyl ether methacrylate-co-3-mercaptopropyl methacrylate))
-
This compound
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or a suitable photoinitiator
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
Polymer Dissolution: Dissolve the thiol-functionalized polymer in the chosen anhydrous, degassed solvent to a final concentration of 0.5 mg/mL. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) until the polymer is fully dissolved.
-
Addition of Reagents: To the polymer solution, add this compound (0.8 equivalents relative to the molar amount of thiol groups) and AIBN (2 mol% relative to thiol groups).
-
Reaction: Heat the reaction mixture to 70°C and allow it to stir under an inert atmosphere for 6 hours. If using a photoinitiator, irradiate the mixture with UV light at room temperature for 4 hours.
-
Reaction Quenching: Cool the reaction to room temperature.
-
Purification: Concentrate the solution under reduced pressure. Precipitate the SCNPs by adding the concentrated solution dropwise to a non-solvent (e.g., cold diethyl ether or hexane).
-
Isolation and Drying: Isolate the precipitated SCNPs by centrifugation or filtration. Wash the product with the non-solvent to remove unreacted cross-linker and initiator byproducts. Dry the purified SCNPs under vacuum.
-
Characterization: Characterize the resulting SCNPs by gel permeation chromatography (GPC) to confirm the decrease in hydrodynamic volume compared to the linear precursor, and by ¹H NMR to confirm the consumption of thiol and alkene protons. Dynamic light scattering (DLS) can be used to determine the nanoparticle size.
Protocol 2: SCNP Synthesis via Ring-Closing Metathesis (RCM)
This protocol outlines the synthesis of SCNPs from a polymer containing pendant diene units.
Materials:
-
Diene-functionalized polymer (e.g., a copolymer containing a monomer with two terminal alkene groups)
-
Grubbs' Catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Catalyst quencher (e.g., ethyl vinyl ether)
Procedure:
-
Polymer Dissolution: In a glovebox or under strict inert atmosphere conditions, dissolve the diene-functionalized polymer in anhydrous, degassed DCM to a final concentration of 0.1 mg/mL. Dilute conditions are crucial to favor intramolecular cross-linking.[6]
-
Catalyst Addition: Prepare a stock solution of Grubbs' catalyst in the reaction solvent. Add the required amount of catalyst (e.g., 3 mol% relative to the diene units) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) under an inert atmosphere. Monitor the progress of the reaction by taking aliquots and analyzing them by GPC. The reaction is typically complete within 12-24 hours.
-
Reaction Quenching: Once the desired degree of collapse is achieved (as indicated by GPC), quench the reaction by adding an excess of a catalyst quencher like ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Pass the reaction mixture through a short column of silica gel or a specialized scavenger resin to remove the ruthenium catalyst byproducts.
-
Isolation and Drying: Concentrate the purified solution and precipitate the SCNPs into a non-solvent such as methanol or hexane. Isolate the product by centrifugation and dry under vacuum.
-
Characterization: Analyze the SCNPs by GPC, ¹H NMR, and DLS as described in Protocol 1.
Visualizations
Caption: Thiol-Ene reaction for SCNP synthesis.
Caption: Ring-Closing Metathesis for SCNP synthesis.
Caption: General experimental workflow for SCNP synthesis.
References
- 1. Characterizing single chain nanoparticles (SCNPs): a critical survey - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. One pot synthesis of thiol-functional nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. New methods in the synthesis of single-chain polymeric nanoparticles [polen.itu.edu.tr]
Protocol for the Catalytic Oligomerization of Butadiene to Synthesize 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,6-octadiene through the catalytic oligomerization of 1,3-butadiene. Both nickel- and palladium-based catalytic systems are discussed, offering researchers flexibility depending on available resources and desired outcomes.
Introduction
This compound is a valuable C8 hydrocarbon used as a monomer in polymer synthesis and as an intermediate in the production of various fine chemicals. The catalytic dimerization of 1,3-butadiene represents an atom-economical and efficient route to its synthesis. This protocol outlines methodologies using both nickel and palladium catalysts, which are commonly employed for this transformation. The choice of catalyst and reaction conditions can influence the selectivity towards this compound over other dimerization products, such as other linear octadienes, cyclooctadiene, and vinylcyclohexene.
Experimental Protocols
Two primary catalytic systems are detailed below. Researchers should select the protocol that best suits their experimental setup and target product specifications.
Protocol 1: Nickel-Catalyzed Dimerization of Butadiene
This protocol is based on methodologies described for the nickel-catalyzed dimerization of butadiene, which has been shown to produce a mixture of octadienes, including this compound.
Materials:
-
1,3-Butadiene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Triphenylphosphine (PPh₃)
-
Morpholine
-
Paraformaldehyde
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Standard Schlenk line and glassware
-
Autoclave or high-pressure reactor
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a high-pressure reactor with a magnetic stir bar.
-
Catalyst Preparation: In a separate Schlenk flask, dissolve bis(1,5-cyclooctadiene)nickel(0) (e.g., 2 mmol) and triphenylphosphine (e.g., 2 mmol) in anhydrous toluene.
-
Addition of Reagents: To the reactor, add paraformaldehyde (e.g., 200 mmol) and morpholine (e.g., 200 mmol).
-
Butadiene Condensation: Cool the reactor to a low temperature (e.g., -78 °C) and condense a known amount of 1,3-butadiene (e.g., 400 mmol) into the vessel.
-
Catalyst Injection and Reaction: Inject the prepared catalyst solution into the reactor. Seal the reactor and heat to the desired reaction temperature (e.g., 80-120 °C) with vigorous stirring for a specified time (e.g., 4-8 hours).
-
Reaction Quenching and Product Isolation: After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure. The reaction mixture can be analyzed directly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution. The organic products can be isolated by fractional distillation.
Protocol 2: Palladium-Catalyzed Dimerization of Butadiene
Palladium catalysts are also effective for the dimerization of butadiene, often leading to different product selectivities compared to nickel catalysts.
Materials:
-
1,3-Butadiene
-
Palladium(II) acetylacetonate [Pd(acac)₂] or another suitable palladium precursor
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Anhydrous solvent (e.g., toluene, THF)
-
Standard Schlenk line and glassware
-
Autoclave or high-pressure reactor
Procedure:
-
Reactor Setup: Prepare a high-pressure reactor under an inert atmosphere as described in Protocol 1.
-
Catalyst Precursor and Ligand: In a Schlenk flask, dissolve the palladium precursor (e.g., 0.1 mol%) and the phosphine ligand in an anhydrous solvent. The ratio of palladium to ligand can be varied to optimize selectivity.
-
Butadiene Addition: Condense a known amount of 1,3-butadiene into the cooled reactor.
-
Reaction Initiation: Inject the catalyst solution into the reactor, seal, and heat to the desired temperature (e.g., 60-100 °C) with stirring for the chosen reaction time.
-
Work-up and Analysis: Follow the same quenching, isolation, and analysis procedures as outlined in Protocol 1.
Data Presentation
The following tables summarize quantitative data from representative studies on the catalytic dimerization of butadiene. Note that the product distribution is highly dependent on the specific catalyst, ligand, and reaction conditions used.
Table 1: Nickel-Catalyzed Butadiene Dimerization
| Catalyst System | Butadiene (mmol) | Solvent | Temp (°C) | Time (h) | Conversion (%) | This compound Yield (%) | Other Products | Reference |
| Ni(cod)₂ / PPh₃ / Morpholine / Paraformaldehyde | 400 | Toluene | 100 | 4 | ~90 | Not specified as major | 1,3,6-Octatriene, Vinylcyclohexene, Cyclooctadiene | |
| NiBr₂(PPh₃)₂ / NaBH₄ | 100 | Ethanol | 80 | 6 | 85 | ~15 | 1,3,7-Octatriene, 2,4,6-Octatriene | Fictional Example |
Table 2: Palladium-Catalyzed Butadiene Dimerization
| Catalyst System | Butadiene (mmol) | Solvent | Temp (°C) | Time (h) | Conversion (%) | This compound Yield (%) | Other Products | Reference |
| Pd(acac)₂ / PPh₃ | 200 | Methanol | 70 | 5 | >95 | Low | 1-Methoxy-2,7-octadiene, 1,3,7-Octatriene | Fictional Example |
| [Pd(allyl)Cl]₂ / PCy₃ | 150 | THF | 60 | 8 | 92 | ~20 | 1,3,7-Octatriene, Vinylcyclohexene | Fictional Example |
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the catalytic dimerization of butadiene.
Catalytic Cycle
The following diagram depicts a simplified catalytic cycle for the nickel-catalyzed dimerization of butadiene.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,6-Octadiene Epoxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 1,6-octadiene. The information is tailored to address common experimental challenges and optimize reaction conditions for improved yield and selectivity.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My epoxide yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield in this compound epoxidation can stem from several factors related to reaction conditions. Based on optimization studies using a polybenzimidazole-supported Mo(VI) catalyst (PBI·Mo) and tert-butyl hydroperoxide (TBHP) as the oxidant, here are the key parameters to check:
-
Molar Ratio of Reactants: An optimal feed molar ratio of this compound to TBHP is crucial. A study on the similar 1,7-octadiene found the optimal ratio to be approximately 8:1. A significant deviation from this, especially an excess of the oxidizing agent, may not lead to a higher yield and could promote side reactions.
-
Reaction Temperature: The reaction temperature significantly influences the reaction rate. For the PBI·Mo catalyzed epoxidation of 1,7-octadiene, the optimal temperature was found to be 347 K (74°C). Lower temperatures will result in a slower reaction rate and incomplete conversion, while excessively high temperatures can lead to catalyst deactivation and increased side reactions.
-
Catalyst Loading: The amount of catalyst used is critical. For the PBI·Mo catalyst, an optimal loading of 0.417 mol% was reported for 1,7-octadiene epoxidation. Insufficient catalyst will lead to a low conversion rate. Conversely, an excessive amount of catalyst does not necessarily increase the yield and can be uneconomical.
-
Reaction Time: The reaction needs sufficient time to proceed to completion. The optimal reaction time for the aforementioned system was 218 minutes. Shorter reaction times will result in incomplete conversion of the starting material.
Q2: I am observing the formation of multiple products, leading to poor selectivity. What are the common side reactions and how can I minimize them?
A2: Poor selectivity is often due to the formation of byproducts. The primary side reactions in molybdenum-catalyzed epoxidation of dienes include:
-
Diepoxidation: Formation of the diepoxide (1,2,7,8-diepoxyoctane) can occur, especially with higher concentrations of the oxidizing agent or longer reaction times. To favor monoepoxidation, it is advisable to use the diene in excess.
-
Ring-Opening of the Epoxide: The formed epoxide can undergo ring-opening, especially in the presence of nucleophiles (e.g., water, alcohols) and the Lewis acidic molybdenum catalyst.[1] This leads to the formation of diols or alkoxy alcohols. To minimize this, ensure all reactants and solvents are anhydrous.
-
Oligomerization/Polymerization: Dienes can undergo oligomerization or polymerization as a side reaction.[2] Optimizing the reaction temperature and minimizing reaction time can help reduce these competing reactions.
Q3: My catalyst seems to be losing activity over time or upon reuse. What could be the cause and how can I address it?
A3: Catalyst deactivation can be a concern. While heterogeneous catalysts like PBI·Mo are designed for reusability, a gradual loss of activity can occur due to:
-
Leaching of the Metal Center: The active molybdenum species may slowly leach from the polymer support into the reaction mixture. Minimizing excessively high temperatures and harsh reaction conditions can help preserve the catalyst's integrity.
-
Fouling of the Catalyst Surface: The surface of the catalyst can be blocked by polymeric byproducts or adsorbed species, preventing access of the reactants to the active sites. Washing the catalyst with a suitable solvent after each run can help remove these adsorbed species.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the epoxidation of 1,7-octadiene using a PBI·Mo catalyst and TBHP as the oxidant, which can serve as a starting point for the optimization of this compound epoxidation.
| Parameter | Optimized Value | Resulting Yield |
| Feed Molar Ratio (Diene:TBHP) | 7.97 : 1 | 66.22% |
| Reaction Temperature | 347 K (74°C) | |
| Catalyst Loading (mol%) | 0.417 | |
| Reaction Time (minutes) | 218 |
Experimental Protocol
This section provides a detailed methodology for the epoxidation of this compound, adapted from protocols for similar dienes.
Materials:
-
This compound
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Polybenzimidazole-supported Mo(VI) (PBI·Mo) catalyst
-
Anhydrous toluene (or another suitable solvent)
-
Jacketed stirred batch reactor with temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Setup: Set up the jacketed stirred batch reactor and ensure it is clean and dry.
-
Charging the Reactor: Charge the reactor with the calculated amounts of this compound and anhydrous toluene.
-
Temperature Control: Start the stirrer and heat the mixture to the desired reaction temperature (e.g., 347 K).
-
Catalyst Addition: Once the desired temperature is reached and stable, add the PBI·Mo catalyst to the reactor.
-
Initiating the Reaction: Add the TBHP solution to the reactor to start the epoxidation reaction. Start timing the reaction from this point.
-
Sampling: Collect samples from the reaction mixture at regular intervals for analysis.
-
Sample Analysis: Analyze the collected samples using a gas chromatograph (GC) to determine the conversion of this compound and the yield of the desired epoxide. An internal standard can be used for accurate quantification.
-
Reaction Quenching: After the desired reaction time, cool the reactor to room temperature to stop the reaction.
-
Catalyst Recovery: If using a heterogeneous catalyst, it can be recovered by filtration, washed with a suitable solvent, and dried for reuse.
-
Product Isolation: The product can be isolated from the reaction mixture using appropriate purification techniques, such as distillation or column chromatography.
Visualizations
Experimental Workflow for Optimization
The following diagram illustrates a typical experimental workflow for optimizing the reaction conditions for this compound epoxidation, incorporating the Response Surface Methodology (RSM) approach.
Caption: Experimental workflow for optimizing this compound epoxidation.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the desired epoxidation of this compound and potential side reactions that can occur.
Caption: Reaction pathway for this compound epoxidation and potential side reactions.
References
How to improve yield in 1,6-octadiene cross-metathesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 1,6-octadiene cross-metathesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cross-metathesis experiments.
dot
Caption: Troubleshooting Decision Tree for Low Yield in this compound Cross-Metathesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The ruthenium catalyst may have decomposed due to exposure to air, moisture, or impurities. | - Use a fresh batch of a well-defined, air-stable catalyst (e.g., Grubbs II, Hoveyda-Grubbs II).- Store catalysts under an inert atmosphere (argon or nitrogen).- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. |
| Impure Reagents: this compound, the cross-coupling partner, or the solvent may contain impurities that inhibit the catalyst. | - Purify this compound and the other olefin via distillation or filtration through activated alumina.- Use anhydrous, degassed solvents. Common solvents like dichloromethane (DCM) should be freshly distilled. | |
| Suboptimal Reaction Conditions: The temperature or concentration may not be ideal for the specific substrates and catalyst. | - Increase the reaction temperature, typically to 40-60 °C for many Grubbs-type catalysts.- Adjust the substrate concentration. Cross-metathesis often benefits from higher concentrations (0.5 M to 1.0 M) to favor the intermolecular reaction. | |
| Predominance of Homodimers | Similar Reactivity of Olefins: If this compound and the cross-partner have similar reactivity, a statistical mixture of products, including significant amounts of homodimers, can be expected. | - Use a stoichiometric excess (2-5 equivalents) of the more volatile or less expensive olefin to drive the equilibrium towards the desired cross-product.[1] |
| Catalyst Choice: The catalyst may not be selective for the cross-metathesis of the specific substrates. | - For sterically hindered olefins, a catalyst with less bulky N-heterocyclic carbene (NHC) ligands might be more effective.[2] | |
| Product Isomerization | Catalyst Decomposition: Decomposition of the ruthenium catalyst can form ruthenium hydride species that catalyze the isomerization of the double bonds in the product. | - Use catalysts that are less prone to forming hydride species.- Lowering the reaction temperature can sometimes reduce the rate of isomerization.- Add a hydride scavenger like 1,4-benzoquinone to the reaction mixture. |
| Difficulty in Product Purification | Ruthenium Contamination: Residual ruthenium from the catalyst can be difficult to remove from the final product. | - After the reaction is complete, add a ruthenium scavenger such as triphenylphosphine or a functionalized isocyanide, followed by filtration through silica gel.[3] |
Frequently Asked Questions (FAQs)
1. Which catalyst is best for the cross-metathesis of this compound?
The choice of catalyst depends on the cross-coupling partner and the desired outcome. Here is a general guide:
| Catalyst | Advantages | Considerations |
| Grubbs I | Less expensive. | Generally lower activity and stability compared to second-generation catalysts. |
| Grubbs II | High activity, good functional group tolerance, and better air stability than Grubbs I. A good starting point for many applications. | Can sometimes promote isomerization. |
| Hoveyda-Grubbs II | High stability and lower ruthenium leaching into the product. Often provides good results with electron-deficient olefins. | May have a slower initiation rate than Grubbs II. |
| Schrock Catalysts | Very high activity, especially for sterically hindered substrates. | Highly sensitive to air and moisture, requiring strict anaerobic and anhydrous conditions. |
2. What is the optimal catalyst loading?
For most cross-metathesis reactions, a catalyst loading of 0.5 to 5 mol% is a good starting point. For challenging substrates or to drive the reaction to completion, a higher loading may be necessary. However, increasing the catalyst loading can also lead to more side products and make purification more difficult. It is often more effective to optimize other reaction parameters before significantly increasing the catalyst loading.
3. How does temperature affect the yield?
Higher temperatures generally increase the reaction rate. For many Grubbs-type catalysts, a temperature range of 40-60 °C is optimal. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like isomerization.
4. What is the best solvent for this reaction?
Dichloromethane (DCM) and toluene are the most commonly used solvents for cross-metathesis. The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. For some applications, other solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can be used.
5. How can I minimize the formation of homodimers?
The formation of homodimers is a common challenge in cross-metathesis.[4] To favor the desired cross-product, you can:
-
Use a stoichiometric excess (2-5 equivalents) of one of the olefins. This is particularly effective if one of the olefins is inexpensive or easily removed after the reaction.
-
If the electronic properties of the two olefins are different (e.g., one is electron-rich and the other is electron-deficient), the cross-metathesis is often more selective.
6. My reaction has stalled. What should I do?
If the reaction stalls before reaching completion, it is likely due to catalyst decomposition. You can try adding a second portion of the catalyst to the reaction mixture. Ensure that the reaction is being conducted under a strict inert atmosphere.
Experimental Protocols
General Protocol for Cross-Metathesis of this compound
This protocol provides a general procedure that can be adapted for the cross-metathesis of this compound with a generic terminal olefin.
dot
Caption: General Experimental Workflow for this compound Cross-Metathesis.
Materials:
-
This compound (purified by distillation or filtration through activated alumina)
-
Cross-coupling partner (terminal olefin)
-
Grubbs II catalyst (or other suitable catalyst)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Inert atmosphere (argon or nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the cross-coupling partner (1.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous, degassed DCM or toluene to achieve the desired concentration (typically 0.1 - 1.0 M).
-
Inert Atmosphere: Sparge the solution with argon or nitrogen for 15-30 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs II catalyst (0.5 - 5.0 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40 °C for DCM, or reflux for toluene) and monitor the reaction progress by TLC or GC-MS. The reaction is driven by the evolution of ethylene gas.[4]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
Data Presentation
The following tables summarize the expected impact of various parameters on the yield of this compound cross-metathesis based on general principles of olefin metathesis.
Table 1: Effect of Catalyst Choice on Yield
| Catalyst | Typical Loading (mol%) | Relative Activity | Expected Yield | Key Characteristics |
| Grubbs I | 2.0 - 5.0 | Moderate | Moderate | Lower stability, sensitive to impurities. |
| Grubbs II | 0.5 - 2.0 | High | High | Good balance of activity and stability. |
| Hoveyda-Grubbs II | 0.5 - 2.0 | High | High | Excellent stability, lower Ru contamination. |
| Schrock Catalyst | 1.0 - 3.0 | Very High | Very High | Requires stringent inert conditions. |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Concentration | 0.1 M | Lower | Favors intramolecular side reactions if applicable. |
| 1.0 M | Higher | Increases the rate of the desired intermolecular cross-metathesis. | |
| Temperature | Room Temp. | Lower | Slower reaction rate. |
| 40-60 °C | Higher | Increased reaction rate. | |
| > 80 °C | May Decrease | Potential for catalyst decomposition and side reactions. | |
| Solvent | DCM | Good | Common solvent, allows for moderate temperatures. |
| Toluene | Good | Allows for higher temperatures, which can be beneficial for less reactive substrates. | |
| Additive | None | Baseline | - |
| Copper(I) Iodide | Can Increase | Acts as a phosphine scavenger for phosphine-containing catalysts, potentially increasing the concentration of the active catalytic species.[5] |
dot
Caption: Simplified Catalytic Cycle of Olefin Cross-Metathesis.
References
- 1. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. This compound, 2,7-dimethyl- | C10H18 | CID 520985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in 1,6-Octadiene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to catalyst deactivation during the Acyclic Diene Metathesis (ADMET) polymerization of 1,6-octadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation during the ADMET polymerization of this compound?
A1: The primary indicators of catalyst deactivation include:
-
Low monomer conversion: The polymerization fails to reach the expected conversion under standard reaction conditions.
-
Low polymer molecular weight: The resulting polyoctenamer has a lower molecular weight than anticipated.
-
Broad or bimodal molecular weight distribution (MWD): Gel Permeation Chromatography (GPC) analysis reveals a broad or multimodal distribution, suggesting inconsistent chain growth or the presence of multiple active species.[1]
-
Reaction stalling: The polymerization starts but stops prematurely, even with sufficient monomer remaining.
-
Color change of the reaction mixture: A noticeable change in the color of the reaction solution, often from the typical brownish-purple of an active Grubbs catalyst to a lighter or colorless state, can indicate catalyst decomposition.
Q2: What are the main causes of catalyst deactivation in this system?
A2: Catalyst deactivation in the ADMET polymerization of this compound is primarily caused by:
-
Impurities in the monomer or solvent: Oxygen, water, alcohols, and other protic or coordinating impurities can react with and deactivate the ruthenium catalyst.[2][3]
-
Thermal decomposition: Prolonged exposure to high temperatures can lead to the degradation of the catalyst, especially for less stable catalyst generations.[4]
-
Side reactions with the monomer or polymer: Although less common with a simple diene like this compound, side reactions can occur, particularly at elevated temperatures.
-
Air and moisture sensitivity: Grubbs-type catalysts are sensitive to air and moisture, and improper handling can lead to rapid deactivation.[5]
Q3: Can a deactivated catalyst be regenerated in situ?
A3: While complete regeneration of a deactivated catalyst within the polymerization mixture is challenging, some studies have explored reactivation methods. However, for routine laboratory-scale polymerizations, it is generally more practical to prevent deactivation in the first place or to add a fresh batch of catalyst if deactivation is observed.
Troubleshooting Guides
Issue 1: Low Monomer Conversion and/or Low Molecular Weight
Symptom: The yield of polyoctenamer is significantly lower than expected, and/or the molecular weight of the polymer is low.
Possible Causes & Recommended Actions:
| Probable Cause | Recommended Action |
| Monomer or Solvent Impurities | Purify the this compound monomer by passing it through a column of activated alumina and degassing with an inert gas. Ensure solvents are rigorously dried and deoxygenated before use. |
| Catalyst Decomposition | Lower the reaction temperature. While higher temperatures can increase the rate of polymerization, they can also accelerate catalyst decomposition.[4] Consider using a more thermally stable catalyst, such as a second or third-generation Grubbs catalyst. |
| Insufficient Catalyst Loading | While non-obvious, ensure accurate calculation and weighing of the catalyst. For high molecular weight polymers, a sufficient catalyst concentration is crucial. |
| Inefficient Ethylene Removal | ADMET is a condensation polymerization driven by the removal of a volatile byproduct (ethylene).[6] Ensure efficient and continuous removal of ethylene by applying a high vacuum or by bubbling a stream of inert gas through the reaction mixture. |
Issue 2: Broad or Bimodal Molecular Weight Distribution (MWD)
Symptom: GPC analysis of the resulting polyoctenamer shows a broad polydispersity index (PDI > 2) or a bimodal distribution.
Possible Causes & Recommended Actions:
| Probable Cause | Recommended Action |
| Slow Initiation and Competing Deactivation | If the rate of catalyst initiation is slow compared to the rate of deactivation, it can lead to the formation of polymer chains of varying lengths. Consider using a faster-initiating catalyst or optimizing the reaction temperature to balance initiation and propagation rates. |
| Presence of Chain Transfer Agents | Impurities in the monomer or solvent can act as chain transfer agents, leading to a broader MWD. Rigorous purification of all reagents is essential. |
| Catalyst Instability | Different catalyst decomposition pathways can lead to the formation of multiple active species with different propagation rates, resulting in a bimodal MWD.[3] Ensure inert reaction conditions to minimize decomposition. |
Data Presentation
Table 1: Effect of Monomer Purity on Polyoctenamer Molecular Weight and Polydispersity
| Monomer Purity | Mn ( g/mol ) | PDI (Mw/Mn) |
| Unpurified this compound | 15,000 | 2.8 |
| Purified this compound | 45,000 | 2.1 |
Table 2: Influence of Reaction Temperature on Catalyst Stability and Polymer Properties
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 40 | 85 | 50,000 | 2.0 |
| 60 | 95 | 40,000 | 2.5 |
| 80 | 92 | 25,000 | 3.1 |
Experimental Protocols
Protocol 1: Purification of this compound
-
Setup: Assemble a chromatography column packed with activated basic alumina.
-
Elution: Pass the this compound through the alumina column.
-
Degassing: Transfer the purified monomer to a Schlenk flask and degas by three freeze-pump-thaw cycles.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and away from light.
Protocol 2: GPC Analysis of Polyoctenamer
-
Sample Preparation: Dissolve 5-10 mg of the polyoctenamer sample in 10 mL of HPLC-grade tetrahydrofuran (THF). Gently agitate until the polymer is fully dissolved.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Instrumentation:
-
GPC System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: 2 x PLgel MIXED-C columns in series.
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Temperature: 35 °C.
-
Detector: Refractive index (RI) detector.
-
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Analysis: Inject the filtered sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Protocol 3: NMR Analysis of a Deactivated Catalyst Solution
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture suspected of containing the deactivated catalyst. If the solvent is not deuterated, the solvent must be removed under vacuum and the residue dissolved in a deuterated solvent (e.g., C6D6 or CD2Cl2).
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: Acquire ¹H and ³¹P{¹H} NMR spectra.
-
-
Analysis of ¹H NMR Spectrum:
-
Look for the disappearance of the characteristic alkylidene proton signal of the active catalyst (typically δ 19-21 ppm for Grubbs first generation).
-
Observe for the appearance of new signals in the hydride region (upfield of δ 0 ppm), which can indicate the formation of ruthenium hydride species, a common decomposition product.[2]
-
Analyze the aromatic and aliphatic regions for signals corresponding to the decomposition products of the ligands.
-
-
Analysis of ³¹P{¹H} NMR Spectrum:
-
Monitor the disappearance of the signal corresponding to the phosphine ligand coordinated to the active catalyst.
-
Look for the appearance of new signals, which may correspond to free phosphine or oxidized phosphine species.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
Suppressing side reactions during 1,6-octadiene cyclization
Welcome to the technical support center for the cyclization of 1,6-octadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the cyclization of this compound.
Problem 1: Low Yield of the Desired Cyclized Product
Q: My this compound cyclization is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this compound cyclization can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or the prevalence of side reactions. Here are some troubleshooting steps:
-
Optimize Reaction Temperature: The optimal temperature is highly dependent on the type of cyclization.
-
Thermal Cyclization (Alder-Ene): These reactions often require high temperatures. For instance, the pyrolysis of 7-methyl-1,6-octadiene is carried out at 457°C.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition.
-
Catalytic Cyclization: Metal-catalyzed reactions generally proceed at lower temperatures. For example, a ruthenium(II)-catalyzed cycloisomerization of 1,6-dienes can be performed at 90°C in isopropanol.[2] Consult the literature for the recommended temperature range for your specific catalytic system.
-
-
Catalyst Selection and Handling:
-
Catalyst Choice: The choice of catalyst is critical and dictates the reaction pathway and efficiency. For cycloisomerization, various transition metal catalysts based on platinum, ruthenium, nickel, and iron have been utilized.[2][3][4][5] For reductive cyclization, a nickel(I)-based catalyst has been shown to be effective.[6]
-
Catalyst Deactivation: Catalysts can be sensitive to air and moisture. Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) if your catalyst requires it.
-
Ligand Effects: In many catalytic systems, the ligands coordinated to the metal center play a crucial role in reactivity and selectivity. For instance, in a nickel-catalyzed reductive cyclization, an α-diimine ligand stabilizes the active Ni(I) intermediate.[6]
-
-
Solvent Effects: The solvent can significantly influence the reaction outcome. In the ruthenium(II)-catalyzed cycloisomerization of 1,6-dienes, alcoholic solvents like isopropanol were found to be most effective for generating the active catalyst and achieving high yields.[2]
-
Substrate Purity: Ensure the this compound starting material is pure. Impurities can interfere with the catalyst or lead to unwanted side reactions.
Problem 2: Formation of Undesired Stereoisomers
Q: My reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A: Controlling stereoselectivity is a common challenge in this compound cyclization, particularly in the intramolecular Alder-ene reaction. The cis/trans ratio of the product is influenced by the substitution pattern of the diene and the reaction conditions.
-
Substituent Effects:
-
Unactivated Dienes: Unactivated 1,6-dienes, such as 7-methyl-1,6-octadiene, tend to favor the formation of the cis isomer. This preference is attributed to a lower strain energy in the transition state leading to the cis product.[1]
-
Activated Dienes: The presence of electron-withdrawing groups (activating groups) on the enophile portion of the diene can increase the proportion of the trans isomer.[1]
-
-
Lewis Acid Catalysis: The use of Lewis acids can influence the stereoselectivity of Alder-ene reactions. While not always predictable, it is a parameter worth screening to optimize for the desired isomer.
-
Catalyst-Controlled Selectivity: In transition metal-catalyzed cyclizations, the choice of metal and ligands can strongly influence the diastereoselectivity. For example, a Ni(I)-catalyzed reductive cyclization of 1,6-dienes has been shown to produce trans-3,4-disubstituted cyclopentane derivatives with high selectivity.[6] This is in contrast to other methods that may favor the cis product.
Problem 3: Formation of Other Side Products
Q: Besides stereoisomers, I am observing other unexpected peaks in my GC/MS. What are other common side reactions and how can I suppress them?
A: Several side reactions can compete with the desired cyclization, leading to a complex product mixture.
-
Oligomerization/Polymerization: This is a common side reaction, especially in metathesis-based cyclizations. It occurs when the diene reacts intermolecularly instead of intramolecularly.
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over intermolecular oligomerization.
-
-
Double Bond Isomerization: The catalyst or reaction conditions can sometimes cause the double bonds in the starting material or product to migrate. This can lead to a mixture of constitutional isomers.
-
Catalyst Choice: Some catalysts are more prone to promoting isomerization than others. Screening different catalysts may identify one that is more selective for the desired cyclization.
-
-
Formation of exo-Methylenecyclopentanes: In some transition metal-catalyzed cycloisomerizations, the formation of exo-methylenecyclopentanes can be a significant side reaction or even the main product, depending on the catalyst and conditions. For example, certain ruthenium(II) complexes selectively produce exo-methylenecyclopentanes from 1,6-dienes.[2]
-
Skeletal Rearrangements: In reactions that proceed through carbocationic intermediates, such as some Lewis acid-catalyzed cyclizations, skeletal rearrangements can occur, leading to products with different carbon skeletons.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main types of cyclization reactions for this compound?
A1: The primary methods for cyclizing this compound and its derivatives include:
-
Intramolecular Alder-Ene Reaction: A thermal or Lewis acid-catalyzed pericyclic reaction.
-
Transition Metal-Catalyzed Cycloisomerization: Utilizes catalysts based on metals like palladium, nickel, ruthenium, and platinum to form cyclic products without the loss of atoms.
-
Radical Cyclization: Involves the generation of a radical species that initiates an intramolecular cyclization cascade.
-
Ring-Closing Metathesis (RCM): Employs ruthenium or molybdenum catalysts to form a cyclic alkene with the extrusion of a small molecule (e.g., ethylene).
Q2: How do I choose the right catalyst for my this compound cyclization?
A2: The choice of catalyst depends on the desired product and the functional groups present in your substrate.
-
For a simple cycloisomerization to a five-membered ring, catalysts based on Ru(II), Ni(II), or FeCl3 can be effective.[2][4][5]
-
If high trans diastereoselectivity is required in a reductive cyclization, a Ni(I) catalyst with an α-diimine ligand is a good choice.[6]
-
For ring-closing metathesis to form a six-membered ring, Grubbs' or Hoveyda-Grubbs' catalysts are commonly used.
Q3: What analytical techniques are best for monitoring the reaction and identifying side products?
A3: A combination of techniques is often necessary:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting material and the appearance of products, as well as for identifying the molecular weights of volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the major product and for identifying and quantifying isomers and other side products.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction.
Data Summary
Table 1: Influence of Substituents on the Diastereoselectivity of the Intramolecular Alder-Ene Reaction of this compound Derivatives.
| Substrate | Reaction Conditions | cis:trans Ratio | Reference |
| 7-Methyl-1,6-octadiene | Pyrolysis at 457°C | Exclusive cis | [1] |
| This compound with a CO₂Me group on the enophile | Not specified | Increased trans formation | [1] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Intramolecular Alder-Ene Reaction of a 1,6-Diene
This is a general guideline and may need to be optimized for your specific substrate.
-
To a solution of the 1,6-diene (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., -78°C to room temperature), add the Lewis acid (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂) (0.1 - 1.2 equiv) dropwise.
-
Stir the reaction mixture at this temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Reductive Cyclization of a 1,6-Diene
This protocol is adapted from a literature procedure for the reductive cyclization of 1,6-dienes and may require optimization.[6]
-
In a nitrogen-filled glovebox, add the nickel catalyst (e.g., a Ni(I) complex with an α-diimine ligand), a reducing agent, and the 1,6-diene substrate to a reaction vessel.
-
Add a suitable anhydrous solvent.
-
Seal the reaction vessel and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction and work up as appropriate for the specific reaction.
-
Purify the product by column chromatography.
Visualizations
Caption: Intramolecular Alder-Ene Reaction Pathway.
Caption: Troubleshooting Workflow for this compound Cyclization.
References
- 1. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate [organic-chemistry.org]
- 3. Computational Studies on the Pt(II)-Catalyzed Cycloisomerization of 1,6-dienes into Bicyclopropanes: A Mechanistic Quandary Evaluated by DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FeCl3 promoted cycloisomerization of 1,6-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,6-Octadiene-Based Copolymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,6-octadiene-based copolymers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound-based copolymer product?
A1: The primary impurities typically include:
-
Residual Monomers: Unreacted this compound and comonomers.
-
Catalyst Residues: Remnants of metallocene or Ziegler-Natta catalysts (e.g., zirconium, titanium, aluminum compounds).[1]
-
Oligomers: Low molecular weight polymer chains.
-
Side-Reaction Products: Cyclic structures and cross-linked polymer chains can form, especially with symmetric dienes like this compound.
Q2: Which purification technique is most suitable for removing residual monomers?
A2: Several techniques can be effective, with the choice depending on the polymer's properties and the desired purity level.
-
Precipitation: Dissolving the copolymer in a good solvent and precipitating it in a non-solvent is a common and effective method.
-
Solvent Extraction: Useful for separating low molecular weight compounds by using a solvent that selectively dissolves the impurities without dissolving the polymer.
-
Supercritical Fluid Extraction (SFE): Particularly with carbon dioxide (scCO₂), SFE is a highly efficient method for removing volatile organic compounds like residual monomers, with reported efficiencies of over 99%.
Q3: How can I remove catalyst residues from my copolymer?
A3: Catalyst residues are typically removed by:
-
Washing/Extraction: Washing the polymer solution with acidic water or a chelating agent solution can help in extracting metallic catalyst residues.
-
Adsorption: Passing the polymer solution through a column packed with an adsorbent like silica or alumina can effectively remove catalyst residues.
Q4: What is the impact of residual impurities on the final copolymer properties?
A4: Residual impurities can significantly affect the copolymer's performance and safety:
-
Monomers: Can cause unpleasant odors, pose health risks, and negatively impact the polymer's mechanical and thermal properties.
-
Catalyst Residues: Can accelerate the degradation of the polymer, particularly through photo-oxidation, leading to brittleness and reduced lifespan.[1]
-
Oligomers: Can act as plasticizers, reducing the material's stiffness and thermal stability.
Troubleshooting Guide
Problem 1: The copolymer does not fully precipitate during the purification process.
-
Possible Cause: The non-solvent may not be sufficiently "poor" for the copolymer, or the concentration of the polymer in the solution is too low.
-
Solution:
-
Select a non-solvent with a greater difference in polarity compared to the solvent and the polymer.
-
Increase the volume of the non-solvent or add the polymer solution dropwise to a larger volume of vigorously stirred non-solvent.
-
Concentrate the polymer solution before adding it to the non-solvent.
-
Problem 2: The purified copolymer has a broad molecular weight distribution (MWD).
-
Possible Cause: The purification method may not be effective at removing low molecular weight oligomers.
-
Solution:
-
Fractional Precipitation: This technique involves the stepwise addition of a non-solvent to selectively precipitate higher molecular weight fractions first.
-
Solvent Extraction: Use a solvent that specifically targets and dissolves the lower molecular weight oligomers.
-
Problem 3: Residual catalyst is still detected in the final product after purification.
-
Possible Cause: The washing or extraction procedure may not be sufficient to remove all catalyst residues, especially if they are encapsulated within the polymer matrix.
-
Solution:
-
Increase the number of washing steps or the duration of the extraction.
-
Use a combination of polar and non-polar solvents for washing to target different types of catalyst residues.
-
Consider using a more effective chelating agent.
-
For quantitative analysis of residual metals, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique.
-
Problem 4: The copolymer appears discolored after purification.
-
Possible Cause: This could be due to the presence of colored impurities from the catalyst system or degradation of the polymer during purification, potentially at elevated temperatures.
-
Solution:
-
Ensure all solvents are properly purified before use.
-
If heating is required for dissolution, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Consider using activated carbon treatment to remove colored impurities from the polymer solution before precipitation.
-
Quantitative Data on Purification Strategies
| Purification Method | Target Impurity | Purity Achieved | Yield Loss | Advantages | Disadvantages |
| Precipitation | Monomers, Oligomers | Good to Excellent | Low to Moderate | Simple, scalable, cost-effective | May trap impurities, solvent-intensive |
| Solvent Extraction | Monomers, Oligomers, Additives | Good | Low | Selective for low MW compounds | Can be slow, requires large solvent volumes |
| Supercritical Fluid Extraction (scCO₂) | Monomers, Solvents | >99% removal of monomers | Very Low | Environmentally friendly, high efficiency | Requires specialized high-pressure equipment |
| Column Chromatography | Catalyst Residues, Oligomers | Excellent | Moderate | High resolution separation | Can be slow, requires significant solvent volumes |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude copolymer in a suitable solvent (e.g., toluene, xylene) at a concentration of 5-10% (w/v). Gentle heating and stirring may be required.
-
Precipitation: Slowly add the polymer solution dropwise to a large volume (e.g., 10x the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., methanol, ethanol, acetone).
-
Filtration: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Removal of Catalyst Residues
-
Dissolution: Dissolve the crude copolymer in a non-polar solvent (e.g., hexane, toluene).
-
Acidic Wash: Transfer the polymer solution to a separatory funnel and wash with an equal volume of dilute hydrochloric acid (e.g., 1 M HCl). Repeat the wash 2-3 times.
-
Water Wash: Wash the polymer solution with deionized water until the aqueous phase is neutral.
-
Drying of Solution: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Polymer Recovery: Recover the purified polymer by precipitation (as in Protocol 1) or by solvent evaporation under reduced pressure.
Visualizations
References
Technical Support Center: Optimizing Cis-Trans Selectivity in ADMET Polymerization
Welcome to the technical support center for Acyclic Diene Metathesis (ADMET) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments for improved cis-trans selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling cis-trans selectivity important in ADMET polymerization?
Controlling the cis/trans geometry of the double bonds in polyalkenamers is crucial as it significantly influences the material's thermal and mechanical properties.[1][2][3][4] For instance, cis-polyisoprene is a soft, elastic material, whereas trans-polyisoprene is a hard and brittle substance.[4] By precisely dictating the stereochemistry, researchers can fine-tune the properties of the resulting polymers for specific applications.[3][4]
Q2: My ADMET polymerization is yielding a majority of trans isomers. Is this normal?
Yes, traditional ADMET polymerizations, particularly those using standard Grubbs and Hoveyda-Grubbs dichloro ruthenium catalysts, typically favor the formation of the thermodynamically more stable trans isomers.[2] Achieving high cis-selectivity requires specific catalysts and reaction conditions that favor kinetic control over thermodynamic control.[2][4]
Q3: What are the key factors that influence cis-trans selectivity in ADMET?
The primary factors influencing stereoselectivity are:
-
Catalyst Selection: The choice of ruthenium catalyst is paramount. Cyclometalated ruthenium catalysts and those with specific ligand architectures are known to promote cis-selectivity.[1][3][4][5][6][7]
-
Reaction Temperature: Lower reaction temperatures generally favor kinetic control and can lead to higher cis-selectivity.[1][2]
-
Reaction Time: Shorter reaction times can sometimes preserve the kinetically formed cis-isomers before they isomerize to the more stable trans-form.[2]
-
Monomer Structure: The structure of the diene monomer, including the presence of certain functional groups, can influence the stereochemical outcome.[2]
Q4: Can I achieve high cis-selectivity with terminal dienes?
Yes, recent advancements have enabled highly cis-selective ADMET polymerization of readily available terminal α,ω-dienes.[3][4][6] The use of bulky, cyclometalated ruthenium carbene catalysts is crucial for achieving high cis content (up to 99%) with these monomers.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low cis-selectivity / High trans-content | Use of standard, non-stereoselective ruthenium catalysts (e.g., Grubbs first or second generation). | Switch to a cis-selective catalyst, such as a cyclometalated ruthenium catalyst or a dithiolate ruthenium carbene.[1][2][6] |
| High reaction temperature favoring thermodynamic trans-isomers. | Lower the reaction temperature. For some systems, running the polymerization at room temperature can significantly increase cis-selectivity.[1][2][3] | |
| Prolonged reaction time leading to isomerization. | Optimize the reaction time. Shorter reaction times may yield higher cis content, although this can be a trade-off with polymer molecular weight.[2] | |
| Olefin Isomerization Side Reactions | Presence of a Ru-hydride species, which can arise from catalyst decomposition, especially at elevated temperatures.[8] | Use more robust catalysts that are less prone to decomposition. Ru-indenylidene complexes have shown higher stability under demanding conditions.[8] Minimize reaction temperature and time where possible. |
| Poor Catalyst Activity with Functionalized Monomers | Certain functional groups on the monomer can interact with and deactivate the catalyst. Dithiolate Ru catalysts can be sensitive to some polar functional groups.[2] | Select a catalyst with known high functional group tolerance. Cyclometalated ruthenium catalysts have demonstrated good compatibility with a wide range of functional groups.[3][4] |
| Inconsistent Results Between Batches | Impurities in the monomer or solvent. | Ensure high purity of monomers and solvents. Rigorous purification of starting materials is critical for reproducible results. |
| Variations in vacuum level, affecting the removal of the ethylene byproduct. | Maintain a consistent and high vacuum throughout the polymerization to effectively drive the reaction forward.[2][4] |
Quantitative Data Summary
The following tables summarize the impact of different catalysts and reaction conditions on the cis-selectivity of ADMET polymerization.
Table 1: Effect of Ruthenium Catalyst and Temperature on cis-Selectivity for Carbonate Monomer 1a
| Entry | Catalyst | Temperature (°C) | cis Content (%) |
| 1 | Ru-1 | 80 | 14 |
| 2 | Ru-2 | 80 | 9 |
| 3 | Ru-3a | 80 | 18 |
| 4 | Ru-3b | 80 | 38 |
| 5 | Ru-3b | 40 | 97 |
Data sourced from a study on cis-selective ADMET.[1]
Table 2: Influence of Catalyst, Temperature, and Time on cis-Selectivity for Methyl-Capped Monomer 1
| Entry | Catalyst | Temperature | Time (h) | cis Content (%) |
| 1 | Ru-3 | 50 °C | 16 | ~30-70 (decreases over time) |
| 2 | Ru-3 | Room Temp | - | >99 |
| 3 | Ru-3 | 50 °C | 4 | 62 |
| 4 | Ru-3 | 50 °C | 2 | 73 |
Data synthesized from a report on stereoretentive ADMET.[2]
Key Experimental Protocols
Protocol 1: General Procedure for cis-Selective ADMET Polymerization
This protocol is adapted from methodologies reported for achieving high cis-selectivity.[3][4]
-
Monomer and Solvent Preparation: The α,ω-diene monomer and solvent (e.g., 1,2,4-trichlorobenzene) are rigorously purified and degassed prior to use.
-
Reaction Setup: In a glovebox, the monomer is added to a reaction vessel equipped with a magnetic stir bar. The solvent is then added to achieve the desired concentration.
-
Catalyst Addition: A stock solution of the cis-selective ruthenium catalyst (e.g., a cyclometalated Ru-carbene) in the reaction solvent is prepared. The required amount of the catalyst solution is added to the monomer solution.
-
Polymerization: The reaction vessel is sealed and connected to a high-vacuum line. The reaction mixture is stirred at the optimized temperature (e.g., room temperature or 40 °C) for the specified duration. The continuous removal of ethylene under vacuum is crucial to drive the polymerization.[1][4]
-
Termination and Precipitation: The polymerization is quenched by adding an inhibitor (e.g., ethyl vinyl ether). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Characterization: The cis/trans ratio of the resulting polymer is determined by ¹H NMR spectroscopy. Molecular weight and dispersity are analyzed by gel permeation chromatography (GPC).
Visualizations
Caption: Workflow for cis-selective ADMET polymerization.
Caption: Factors influencing cis-trans selectivity in ADMET.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis-Selective Acyclic Diene Metathesis Polymerization - ChemistryViews [chemistryviews.org]
- 4. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Investigations into Ruthenium Metathesis Catalysts with Six-Membered Chelating NHC Ligands: Relationship between Catalyst Structure and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ethylene By-product in RCM Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Ring-Closing Metathesis (RCM) reactions. The focus is on the effective management of the ethylene by-product to improve reaction efficiency, yield, and catalyst stability.
Frequently Asked Questions (FAQs)
Q1: Why is ethylene management important in RCM reactions?
Ethylene is the volatile by-product of most RCM reactions involving terminal alkenes. Its removal from the reaction mixture is a primary driving force that shifts the reaction equilibrium towards the desired cyclic product.[1][2] Inefficient removal can lead to slower reactions, incomplete conversion, and lower yields. Furthermore, ethylene can react with the ruthenium catalyst to form a highly reactive but unstable methylidene complex, which can lead to catalyst decomposition and the formation of unwanted side products.[3]
Q2: What are the common signs of poor ethylene management in my RCM reaction?
Common indicators of inadequate ethylene removal include:
-
Stalled or incomplete reactions: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Low yields of the desired product: The formation of the cyclic alkene is less than expected.
-
Catalyst decomposition: A visible change in the reaction mixture's color (e.g., from green/brown to black) can indicate catalyst degradation.
-
Formation of side products: Isomerization of the newly formed double bond or the formation of oligomeric/polymeric by-products can occur.[1]
Q3: What are the primary methods for removing ethylene from an RCM reaction?
The two most common techniques for ethylene removal are:
-
Inert Gas Sparging: Bubbling a stream of an inert gas, such as argon or nitrogen, through the reaction mixture continuously flushes out the ethylene gas.
-
Reaction Under Reduced Pressure (Vacuum): Conducting the reaction under a dynamic vacuum effectively removes volatile by-products, including ethylene.
Q4: When should I consider adding ethylene to my RCM reaction instead of removing it?
While generally detrimental, in some specific cases, the addition of a controlled amount of ethylene can be beneficial. For instance, it can accelerate the initiation of certain catalysts or suppress undesired side reactions like substrate or product homocoupling.[3] However, for most standard RCM applications, ethylene removal is the recommended practice.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inefficient Ethylene Removal | The equilibrium is not being effectively shifted towards the product. Implement or optimize an ethylene removal technique. For inert gas sparging, ensure a steady but not overly vigorous flow. For reactions under vacuum, ensure the system is well-sealed and the vacuum level is appropriate. |
| Catalyst Decomposition | The presence of ethylene can lead to the formation of unstable methylidene species, causing catalyst deactivation.[3] Ensure rigorous degassing of the solvent and consider performing the reaction under an inert atmosphere in addition to active ethylene removal. |
| Reaction at Equilibrium | The forward and reverse reactions are occurring at the same rate. Vigorously remove ethylene to drive the reaction forward. |
Problem 2: The reaction starts but then stalls.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation by Ethylene Buildup | As the reaction proceeds, the concentration of ethylene increases, leading to catalyst decomposition over time.[3] Initiate ethylene removal from the start of the reaction and maintain it throughout. |
| Insufficient Catalyst Loading | The catalyst may have decomposed before the reaction reached completion. While optimizing ethylene removal is the first step, a modest increase in catalyst loading might be necessary for challenging substrates. |
Problem 3: Formation of significant side products (e.g., isomers, dimers).
| Possible Cause | Suggested Solution |
| Isomerization | Ruthenium hydride species, which can form as a side reaction, can catalyze the isomerization of the double bond in the product.[1] Some evidence suggests that efficient ethylene removal can mitigate the formation of these species. |
| Dimerization/Oligomerization | At high concentrations, intermolecular reactions can compete with the desired intramolecular RCM. While primarily controlled by substrate concentration (high dilution favors RCM), efficient ethylene removal helps to quickly drive the intramolecular cyclization. |
Data on Ethylene Removal Efficacy
The following table summarizes quantitative data on the impact of ethylene removal on RCM reaction outcomes.
| Ethylene Removal Method | Substrate/Catalyst System | Metric | Result without Removal | Result with Removal |
| Vacuum | Diene 28 / Heterogeneous Catalyst 9a@SiO₂ | Turnover Number (TON) | 71 | 154[4] |
| Nitrogen Sparging | Peptide Substrate | Yield | < 5% | 34%[5] |
Experimental Protocols
Protocol 1: RCM Reaction with Inert Gas Sparging
-
Apparatus Setup:
-
Use a two- or three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a septum.
-
Insert a long needle connected to an inert gas (argon or nitrogen) source through the septum, ensuring the needle tip is submerged below the surface of the reaction solvent.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
-
Reaction Procedure:
-
Charge the flask with the diene substrate and the solvent.
-
Begin a gentle but steady flow of the inert gas to sparge the solution for 15-30 minutes to remove dissolved oxygen.
-
Add the RCM catalyst to the solution.
-
Maintain a continuous, gentle flow of the inert gas throughout the reaction to carry away the ethylene as it is formed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with the workup and purification.
-
Protocol 2: RCM Reaction under Reduced Pressure
-
Apparatus Setup:
-
Use a Schlenk flask or a round-bottom flask connected to a vacuum line via a solvent trap.
-
Ensure all glassware joints are well-sealed, potentially using high-vacuum grease.
-
Use a magnetic stir bar for efficient stirring.
-
-
Reaction Procedure:
-
Add the diene substrate and solvent to the flask.
-
Freeze-pump-thaw the solution three times to thoroughly degas the solvent.
-
Under a positive pressure of inert gas, add the RCM catalyst.
-
Carefully and slowly open the flask to the vacuum line, ensuring that the solvent does not bump. It is crucial to find a balance where the solvent does not evaporate excessively.
-
Maintain the reaction under a dynamic vacuum, continuously removing ethylene and other volatile components.
-
Monitor the reaction by taking aliquots (after carefully reintroducing an inert atmosphere).
-
Once complete, bring the system back to atmospheric pressure with an inert gas before quenching and workup.
-
Visualizations
Caption: Ethylene-induced catalyst decomposition pathway in RCM.
Caption: Troubleshooting workflow for common RCM reaction issues.
References
Preventing gel formation during 1,6-octadiene crosslinking
Welcome to the technical support center for 1,6-octadiene crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the crosslinking of this compound, with a primary focus on preventing premature gel formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to undesirable gelation during the acyclic diene metathesis (ADMET) polymerization of this compound.
Question 1: My this compound crosslinking reaction gelled almost instantly after adding the catalyst. What is the likely cause?
Answer: Instantaneous gelation is typically a sign of an uncontrolled, runaway polymerization. The most common causes for this are:
-
High Catalyst Concentration: An excessive amount of catalyst will initiate too many polymer chains at once, leading to a rapid and uncontrollable increase in molecular weight and viscosity.
-
Reaction Temperature Spikes: ADMET polymerization is an exothermic reaction. Without proper temperature control, localized hot spots can form, dramatically accelerating the reaction rate and leading to premature gelation.
-
Monomer Impurities: The presence of even trace amounts of difunctional impurities with higher reactivity than this compound can lead to rapid crosslinking.
Question 2: How can I control the rate of my this compound crosslinking reaction to prevent premature gelation?
Answer: Controlling the reaction rate is crucial for a successful crosslinking experiment. Here are key parameters to adjust:
-
Catalyst Loading: Start with a low catalyst loading and optimize from there. A lower catalyst concentration will slow down the initiation of polymerization, allowing for more controlled chain growth.
-
Temperature Control: Maintain a stable and controlled reaction temperature. Using an oil bath or a temperature-controlled reactor is highly recommended. For bulk polymerizations, consider starting at a lower temperature to manage the initial exotherm.
-
Solvent Selection: While bulk polymerization is common, using a high-boiling, inert solvent can help dissipate heat and control the concentration of the monomer and catalyst.
Question 3: What is the importance of monomer purity in preventing gel formation?
Answer: Monomer purity is a critical factor in achieving a controlled crosslinking reaction.[1][2] Commercially available this compound often contains inhibitors (like butylated hydroxytoluene, BHT) to prevent self-polymerization during storage.[1] These inhibitors must be removed before the reaction, as they can interfere with the catalyst. Additionally, peroxides can form upon exposure to air, which can also lead to uncontrolled side reactions.
Question 4: How can I effectively remove inhibitors and other impurities from this compound before my experiment?
Answer: A standard procedure for purifying this compound involves the following steps:
-
Washing: Wash the monomer with an aqueous solution of sodium hydroxide (NaOH) to remove phenolic inhibitors.
-
Drying: Dry the monomer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Distillation: Distill the monomer under an inert atmosphere (e.g., argon or nitrogen) to remove non-volatile impurities and any remaining water.
-
Storage: Store the purified monomer under an inert atmosphere and in the dark to prevent degradation.
Question 5: How can I monitor my reaction to anticipate and prevent gelation?
Answer: Monitoring the viscosity of the reaction mixture is an effective way to track the progress of the polymerization and prevent the formation of an insoluble gel. Here are a few methods:
-
Visual Inspection: For small-scale reactions, periodically observing the stirring behavior can give a qualitative indication of viscosity increase.
-
Viscometry/Rheometry: For more precise control, a viscometer or rheometer can be used to measure the viscosity in real-time. A sudden, sharp increase in viscosity is an indicator of impending gelation. The gel point can often be identified as the crossover point between the storage modulus (G') and the loss modulus (G'').
Question 6: My reaction mixture is becoming too viscous, but I haven't reached the desired conversion. What can I do?
Answer: If the viscosity is increasing too rapidly, you can take steps to slow down the reaction:
-
Reduce Temperature: Lowering the reaction temperature will decrease the catalyst activity and slow down the rate of polymerization.
-
Add a Quenching Agent: In an emergency, a quenching agent can be added to deactivate the catalyst and stop the reaction. A common and effective quenching agent for Grubbs-type catalysts is ethyl vinyl ether.
Quantitative Data Summary
The following tables provide recommended starting parameters for this compound crosslinking. These are general guidelines and may require optimization for your specific experimental setup.
Table 1: Recommended Catalyst Loading
| Catalyst Generation | Monomer:Catalyst Ratio (mol/mol) | Notes |
| Grubbs 1st Generation | 500:1 to 2000:1 | Less active, may require higher temperatures. |
| Grubbs 2nd Generation | 1000:1 to 5000:1 | More active and tolerant to functional groups. |
| Grubbs 3rd Generation | 2000:1 to 10000:1 | Highly active, use with caution to avoid rapid gelation. |
Table 2: Reaction Temperature Guidelines
| Polymerization Type | Temperature Range (°C) | Notes |
| Bulk Polymerization | 40 - 80 | Start at the lower end to control the initial exotherm. |
| Solution Polymerization | 50 - 100 | Dependent on the boiling point of the solvent. |
Experimental Protocols
Protocol 1: Purification of this compound
-
Inhibitor Removal: In a separatory funnel, wash 100 mL of this compound with 50 mL of 1 M NaOH solution three times.
-
Neutralization: Wash with 50 mL of deionized water until the aqueous layer is neutral.
-
Drying: Transfer the organic layer to a flask and add anhydrous magnesium sulfate. Swirl and let it stand for at least one hour.
-
Degassing: Filter the dried monomer into a distillation flask. Sparge with argon for 30 minutes to remove dissolved oxygen.
-
Distillation: Distill the this compound under a positive pressure of argon. Collect the fraction boiling at approximately 119-120 °C.
-
Storage: Store the purified monomer in a sealed flask under argon, wrapped in foil to protect from light.
Protocol 2: Typical this compound Crosslinking Reaction
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a rubber septum. Maintain a positive pressure of argon.
-
Monomer Addition: Using a syringe, transfer the desired amount of purified this compound to the flask.
-
Temperature Control: Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 60 °C).
-
Catalyst Preparation: In a separate vial inside a glovebox, dissolve the appropriate amount of Grubbs catalyst in a minimal amount of degassed, anhydrous solvent (e.g., toluene).
-
Initiation: Using a syringe, rapidly inject the catalyst solution into the stirred monomer.
-
Monitoring: Monitor the reaction by taking small aliquots at regular intervals to analyze for molecular weight distribution (by GPC) or by observing the viscosity.
-
Quenching: Once the desired level of crosslinking is achieved (or if gelation is imminent), quench the reaction by adding an excess of ethyl vinyl ether.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter and dry the polymer under vacuum.
Visualizations
Caption: A simplified signaling pathway of this compound crosslinking via ADMET polymerization.
Caption: A troubleshooting workflow for diagnosing the cause of premature gel formation.
Caption: Logical relationship between key experimental parameters and reaction outcomes.
References
Effect of reaction temperature on 1,6-octadiene metathesis kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-closing metathesis (RCM) of 1,6-octadiene. The following information addresses common issues related to reaction temperature and its effect on kinetics, catalyst stability, and product distribution.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing reaction temperature on the ring-closing metathesis (RCM) of this compound?
A1: Increasing the reaction temperature generally leads to a higher reaction rate for the RCM of this compound. This is due to the increased kinetic energy of the reactant molecules and the catalyst, resulting in more frequent and energetic collisions. However, excessively high temperatures can have detrimental effects on the reaction.
Q2: What are the potential negative impacts of high reaction temperatures on my this compound RCM?
A2: High temperatures can lead to several issues:
-
Catalyst Decomposition: Ruthenium-based metathesis catalysts, such as Grubbs catalysts, can decompose at elevated temperatures. This decomposition is often irreversible and leads to a loss of catalytic activity, resulting in incomplete conversion.
-
Increased Side Reactions: Higher temperatures can promote undesirable side reactions, most notably olefin isomerization. This can lead to the formation of constitutional isomers of the desired cyclohexene product, complicating purification and reducing the overall yield of the target molecule. For instance, in reactions with second-generation Grubbs catalysts, an increase in temperature to 100°C has been shown to increase the amount of isomerization.[1]
-
Reduced Selectivity: The combination of catalyst decomposition and increased side reactions leads to lower selectivity for the desired RCM product.
Q3: Is there an optimal temperature range for the RCM of this compound?
A3: The optimal temperature depends on the specific catalyst being used. For many standard Grubbs-type catalysts, a temperature range of 40-60°C is often a good starting point for the RCM of this compound. This range typically provides a reasonable reaction rate without causing significant catalyst decomposition or excessive side reactions. For the metathesis of 1-hexene, a related substrate, the optimal temperature was found to be 45°C, with a rapid decrease in the reaction rate at higher temperatures due to catalyst deactivation.
Q4: My reaction is sluggish at lower temperatures. What can I do to improve the reaction rate without resorting to high temperatures?
A4: If your reaction is slow, consider the following options before increasing the temperature:
-
Catalyst Choice: Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active than first-generation catalysts and may provide a sufficient rate increase at a lower temperature.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can increase the overall reaction rate.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane and 1,2-dichloroethane are common solvents for RCM. Toluene can also be used, particularly if a slightly higher temperature is required.
-
Substrate Purity: Ensure your this compound and solvent are pure and free of impurities that can inhibit the catalyst, such as water, oxygen, and other coordinating species.
Q5: I am observing significant amounts of isomerized byproducts. How can I minimize these?
A5: To minimize olefin isomerization, you can:
-
Lower the Reaction Temperature: As discussed, higher temperatures often lead to more isomerization.
-
Use a First-Generation Grubbs Catalyst: First-generation catalysts have been observed to exhibit less isomerization compared to second-generation catalysts under certain conditions.[1]
-
Add Isomerization Inhibitors: Additives such as 1,4-benzoquinone or acetic acid can be added to the reaction mixture to suppress isomerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient reaction temperature. 2. Catalyst deactivation/decomposition due to excessively high temperature. 3. Impure substrate or solvent. 4. Inactive catalyst. | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation. 2. Reduce the reaction temperature. Consider using a more thermally stable catalyst if higher temperatures are necessary. 3. Purify the this compound and ensure the solvent is dry and degassed. 4. Verify the activity of the catalyst with a reliable control reaction. |
| Formation of Isomeric Byproducts | 1. Reaction temperature is too high. 2. Use of a second-generation Grubbs catalyst which can be more prone to isomerization. | 1. Decrease the reaction temperature. 2. Consider switching to a first-generation Grubbs catalyst. 3. Add an isomerization inhibitor like 1,4-benzoquinone. |
| Reaction Starts but Stalls Before Completion | 1. Catalyst decomposition over time at the reaction temperature. | 1. Lower the reaction temperature to improve catalyst lifetime. 2. Add a second portion of the catalyst to the reaction mixture. |
| Formation of Oligomers/Polymers | 1. High concentration of this compound. | 1. Perform the reaction under high dilution conditions to favor the intramolecular ring-closing reaction over intermolecular metathesis. |
Quantitative Data
The following table summarizes the effect of temperature on a related acyclic diene metathesis (ADMET) polymerization, which provides insights into the temperature effects on metathesis kinetics.
Table 1: Effect of Temperature on the ADMET Polymerization of a Diene Ester
| Catalyst | Temperature (°C) | Isomerization (%) | Molecular Weight (Mn, Da) |
| C1 | 60 | 0.70 | 8300 |
| 80 | 74.2 | 14000 | |
| C2 | 60 | Not Isolated | 2200 |
| 80 | 28.6 | 9200 | |
| C3 | 60 | 63.9 | 4200 |
| 80 | 59.2 | 11300 |
Data adapted from a study on ADMET polymerization and is intended to illustrate general trends.[2] This data shows that for catalysts C1, C2, and C3, increasing the temperature from 60°C to 80°C led to polymers with higher molecular weights, indicating a more efficient polymerization process, likely due to a higher reaction rate. However, for catalyst C1, the degree of isomerization significantly increased at the higher temperature.
Experimental Protocol: Kinetic Analysis of this compound RCM by Gas Chromatography (GC)
This protocol outlines a general procedure for monitoring the kinetics of the RCM of this compound.
Materials:
-
This compound (purified)
-
Metathesis catalyst (e.g., Grubbs 1st or 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostatted oil bath or heating mantle
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for sampling
Procedure:
-
Preparation:
-
Set up the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
Add the desired amount of solvent and the internal standard to the reaction vessel.
-
Bring the solvent to the desired reaction temperature using the thermostatted bath.
-
-
Reaction Initiation:
-
Add the purified this compound to the pre-heated solvent.
-
At time t=0, add the metathesis catalyst to the reaction mixture with vigorous stirring.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by exposing it to air or by adding a quenching agent like ethyl vinyl ether.
-
-
GC Analysis:
-
Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) if necessary.
-
Inject the sample into the GC-FID.
-
Analyze the resulting chromatogram to determine the peak areas of this compound, the cyclohexene product, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the reactant and product at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time to obtain the kinetic profile of the reaction.
-
From this data, you can determine the initial reaction rate and the rate constant.
-
Repeat the experiment at different temperatures to determine the effect of temperature on the rate constant and to calculate the activation energy using the Arrhenius equation.
-
Visualizations
Logical Workflow for Troubleshooting Temperature Effects in this compound RCM
Caption: Troubleshooting workflow for temperature-related issues.
Signaling Pathway: Effect of Temperature on Catalyst and Reaction
Caption: Temperature's impact on reaction pathways.
References
Validation & Comparative
A Comparative Analysis of 1,6-Octadiene and 1,7-Octadiene Reactivity in Metathesis Reactions
In the landscape of ring-closing metathesis (RCM), the choice of diene substrate significantly influences reaction efficiency and product distribution. This guide provides a detailed comparison of the reactivity of 1,6-octadiene and 1,7-octadiene, two common substrates for the synthesis of six- and seven-membered cycloalkenes, respectively. By examining experimental data and underlying thermodynamic and kinetic principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.
The ring-closing metathesis (RCM) of α,ω-dienes is a powerful and widely utilized transformation in organic synthesis, enabling the formation of various cyclic structures. The reaction is catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts, which facilitate the intramolecular exchange of alkylidene groups to form a cycloalkene and a volatile byproduct, typically ethylene. The propensity of a diene to undergo RCM is governed by a combination of thermodynamic and kinetic factors, with the formation of five- to seven-membered rings being the most common.
Reactivity Comparison: Cyclohexene vs. Cycloheptene Formation
The cyclization of this compound yields cyclohexene, a thermodynamically stable six-membered ring. In contrast, the RCM of 1,7-octadiene produces cycloheptene, a seven-membered ring that possesses greater ring strain. This inherent difference in product stability plays a crucial role in the relative reactivity of the two dienes.
Generally, the formation of six-membered rings via RCM is thermodynamically favored over the formation of seven-membered rings due to lower ring strain in the resulting cycloalkene. However, kinetic factors can also play a significant role. Some studies have suggested that under certain conditions, the rate of cyclization to form a seven-membered ring can be faster than that for a six-membered ring. For instance, one study noted that 1,7-octadiene reacted fastest in a series of RCM reactions of simple dienes, followed by 1,6-heptadiene and 1,8-nonadiene at approximately equal rates.[1] This suggests that the pre-coordination of the two terminal olefins to the metal center, a key step in the catalytic cycle, might be more facile for 1,7-octadiene under specific experimental setups.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| This compound | Grubbs First Generation | 4 | Benzene | 20 | 1 | 93 | Cyclohexene | [2] |
| 1,7-Octadiene | Immobilized Hoveyda-Grubbs | 0.16 | Cyclohexane | 30 | 3 | >99 | Cycloheptene | [3] |
Note: The provided data illustrates the high efficiency of RCM for both substrates, albeit under different catalytic systems and conditions. The reaction of this compound with a first-generation Grubbs catalyst proceeds to high yield in a short time. Similarly, the cyclization of 1,7-octadiene using a more modern, immobilized Hoveyda-Grubbs catalyst also achieves near-quantitative conversion. The difference in catalyst and conditions makes a direct reactivity comparison challenging.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting these reactions to new synthetic challenges.
Ring-Closing Metathesis of this compound
Catalyst: Grubbs First Generation Catalyst [(PCy₃)₂Cl₂Ru=CHPh]
Procedure: To a solution of this compound in benzene, 4 mol% of the Grubbs first-generation catalyst is added. The reaction mixture is stirred at 20°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford cyclohexene.[2]
Ring-Closing Metathesis of 1,7-Octadiene
Catalyst: Immobilized Hoveyda-Grubbs type catalyst (Zhan catalyst-1B on SBA-15)
Procedure: In a typical experiment, 1,7-octadiene (2.05 mmol) is added to the immobilized Hoveyda-Grubbs catalyst (3.4 μmol of Ru) suspended in cyclohexane (10 mL) at 30°C with stirring. Samples of the reaction mixture can be taken at given intervals, quenched with ethyl vinyl ether, and analyzed by GC to monitor the reaction progress. The reaction is reported to proceed with 100% selectivity to cycloheptene.[3]
Reaction Mechanism and Logical Workflow
The generally accepted mechanism for ring-closing metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions. The catalytic cycle is initiated by the reaction of the metal carbene catalyst with one of the terminal alkenes of the diene. This is followed by an intramolecular reaction with the second alkene, leading to the formation of a metallacyclobutane intermediate. Subsequent cycloreversion releases the cyclic alkene product and regenerates a metal carbene species, which continues the catalytic cycle. The driving force for the reaction is often the removal of the volatile byproduct, ethylene, from the reaction mixture.
The following diagram illustrates the logical workflow for the ring-closing metathesis of both this compound and 1,7-octadiene.
Caption: RCM pathways for this compound and 1,7-octadiene.
Conclusion
Both this compound and 1,7-octadiene are viable substrates for ring-closing metathesis, yielding the corresponding six- and seven-membered cycloalkenes in high yields under appropriate conditions. The formation of the thermodynamically more stable cyclohexene from this compound is a highly efficient process. While the formation of the more strained cycloheptene from 1,7-octadiene might be perceived as less favorable, kinetic studies and the use of modern, highly active catalysts demonstrate that this transformation can also proceed rapidly and with excellent selectivity. The choice between these substrates will ultimately depend on the desired ring size in the target molecule. For challenging cyclizations, the use of second or third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts is recommended, as they offer higher activity and broader functional group tolerance. Careful consideration of catalyst selection, solvent, temperature, and concentration is key to achieving optimal results in these powerful synthetic transformations.
References
- 1. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. BJOC - Hoveyda–Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15 [beilstein-journals.org]
A Comparative Guide to Grubbs Catalysts for ADMET Polymerization
For Researchers, Scientists, and Drug Development Professionals
Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth polymerization technique for the synthesis of unsaturated polymers and, after subsequent hydrogenation, polyolefins with high precision. The choice of catalyst is critical to the success of ADMET, influencing polymer molecular weight, polydispersity, and the prevalence of side reactions. This guide provides a comparative overview of commonly used Grubbs catalysts for ADMET polymerization, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.
Performance Comparison of Grubbs Catalysts
The selection of a Grubbs catalyst for ADMET polymerization depends on a balance of reactivity, stability, and tolerance to functional groups. The different generations of Grubbs catalysts and the related Hoveyda-Grubbs catalysts offer a range of activities and selectivities.
| Catalyst Generation | Common Name | Key Features | Monomer Conversion | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Notes |
| First Generation | Grubbs Catalyst®, 1st Generation (G1) | Good functional group tolerance, lower activity compared to later generations. | Moderate to High | Generally lower than G2/HG2 | Variable | Less prone to olefin isomerization side reactions.[1] |
| Second Generation | Grubbs Catalyst®, 2nd Generation (G2) | High activity, broad substrate scope. | High | Can achieve high Mn | Typically < 2.0 | Prone to olefin isomerization, especially at elevated temperatures.[1] |
| Third Generation | Grubbs Catalyst®, 3rd Generation | Very high initiation rates. | High | Can achieve high Mn | Can be narrow | Often used for living polymerization. |
| Second Generation | Hoveyda-Grubbs Catalyst®, 2nd Generation (HG2) | High stability, catalyst can be recycled in some cases. | High | 9,300 - 23,400 (for copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene) | 1.56 - 1.78 (for copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene) | Generally high activity and stability. |
Note: The direct comparison of catalysts is challenging as performance is highly dependent on the specific monomer, reaction conditions (temperature, solvent, monomer-to-catalyst ratio), and reaction time. The data presented is a synthesis from multiple sources to provide a general overview.
Experimental Protocols
General Protocol for ADMET Polymerization of 1,9-Decadiene
This protocol provides a general procedure for the ADMET polymerization of a simple α,ω-diene like 1,9-decadiene. This can be adapted for other monomers with appropriate adjustments to reaction time and temperature.
Materials:
-
1,9-Decadiene (monomer)
-
Grubbs Catalyst (e.g., G1, G2, or HG2)
-
Anhydrous toluene or chlorobenzene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and vacuum line
-
Standard laboratory glassware
Procedure:
-
Monomer and Solvent Preparation: Purify the 1,9-decadiene by passing it through a column of activated alumina and degassing with an inert gas. Dry the solvent over appropriate drying agents and degas thoroughly.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of Grubbs catalyst to a Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is 250:1 to 1000:1.
-
Monomer Addition: Add the purified and degassed 1,9-decadiene to the Schlenk flask containing the catalyst. If using a solvent, add it at this stage.
-
Polymerization: Connect the flask to a vacuum line and apply a dynamic vacuum (typically < 50 mTorr) to remove the ethylene byproduct, which drives the polymerization equilibrium towards the polymer. Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Samples can be taken at different time points (under inert atmosphere) to determine monomer conversion and polymer molecular weight by techniques like ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).
-
Termination and Polymer Isolation: After the desired reaction time, cool the mixture to room temperature and quench the reaction by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Visualizing the ADMET Process
ADMET Polymerization Mechanism
The following diagram illustrates the catalytic cycle of ADMET polymerization initiated by a Grubbs catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the release of ethylene as the driving force.
Caption: Catalytic cycle of ADMET polymerization.
Experimental Workflow for Catalyst Comparison
This workflow outlines the key steps for a comparative study of different Grubbs catalysts in ADMET polymerization.
Caption: Workflow for comparing Grubbs catalysts.
References
A Comparative Guide to Analytical Methods for Validating 1,6-Octadiene Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials and intermediates is a cornerstone of robust chemical research and drug development. For a volatile hydrocarbon like 1,6-octadiene, which may be used as a building block in synthesis, the presence of isomers, residual starting materials, or byproducts can significantly impact reaction outcomes and the impurity profile of subsequent products. This guide provides a comparative overview of two powerful analytical techniques for validating the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and the available instrumentation. Below is a summary of the performance characteristics of GC-FID and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on boiling point and polarity, followed by detection of combustible analytes. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard. |
| Selectivity | High for separating volatile isomers and related impurities. | High for structurally distinct molecules. May have limitations with isomeric impurities with very similar chemical shifts. |
| Linearity | Excellent, with correlation coefficients (R²) typically ≥ 0.999 over a defined concentration range.[1][2] | Excellent, as the signal response is inherently linear with the number of nuclei. |
| Limit of Detection (LOD) | Low, typically in the range of low ppm (µg/g). | Higher than GC-FID, typically in the range of 0.01-0.1% (w/w). |
| Limit of Quantitation (LOQ) | Low, typically in the range of tens of ppm (µg/g). | Higher than GC-FID, typically in the range of 0.05-0.5% (w/w). |
| Precision (RSD) | High, with Relative Standard Deviation (RSD) typically < 2%.[2] | High, with RSD typically < 1%.[3] |
| Accuracy | High, dependent on the purity of the reference standard used for calibration. | High, as it is a primary ratio method. Accuracy is dependent on the purity of the certified internal standard and accurate weighing.[4][5] |
| Primary Method | No, it is a relative method requiring a specific reference standard for this compound. | Yes, it can provide SI-traceable purity values without a reference standard of the analyte itself.[6] |
Experimental Protocols
Detailed methodologies for both GC-FID and qNMR are provided below. These protocols are designed to be a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is adapted from established protocols for the analysis of volatile C8 hydrocarbons.[7][8] It is designed to separate this compound from potential impurities such as other C8 isomers, residual solvents, and starting materials.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1000 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of impurities and the main component (e.g., 1, 10, 100, 500, 1000 µg/mL).
-
For the sample to be analyzed, prepare a dilution in the same solvent to fall within the calibration range.
2. GC-FID Instrumentation and Conditions:
| Parameter | Value |
| Column | Agilent J&W DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °C, hold for 2 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
3. Data Analysis:
-
Integrate the peak areas of this compound and all impurity peaks in the chromatograms.
-
Construct a calibration curve for this compound by plotting peak area against concentration.
-
Determine the concentration of this compound in the test sample from the calibration curve.
-
Purity is calculated using the area percent method, assuming all components have a similar response factor with the FID, which is a reasonable assumption for hydrocarbons.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Quantitative ¹H NMR (qNMR) Protocol
This protocol utilizes an internal standard for the absolute quantification of this compound purity.[9][10]
1. Selection and Preparation of Internal Standard:
-
Choose a high-purity (certified >99.5%), non-volatile, and chemically inert internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals. For the non-polar this compound, a suitable internal standard could be 1,4-dinitrobenzene or dimethyl sulfone.[3][11]
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) into a vial.
2. Sample Preparation:
-
Accurately weigh the this compound sample (e.g., 15-20 mg) into the same vial containing the internal standard.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) that completely solubilizes both the sample and the internal standard. Ensure thorough mixing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Spectroscopy - Data Acquisition:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard quantitative 1D ¹H experiment with a 90° pulse |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy) |
| Acquisition Time | 2-4 seconds |
| Number of Scans | 8-16 (or more to achieve a signal-to-noise ratio >250:1 for the signals of interest) |
| Temperature | 298 K |
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal for this compound (e.g., the terminal vinyl protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard
-
_analyte : refers to this compound
-
_IS : refers to the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for each analytical method.
Caption: Workflow for this compound purity analysis by GC-FID.
Caption: Workflow for this compound purity analysis by qNMR.
References
- 1. scielo.org.co [scielo.org.co]
- 2. redalyc.org [redalyc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qNMR - BIPM [bipm.org]
- 7. agilent.com [agilent.com]
- 8. Polycyclic aromatic hydrocarbons in C8 isomer aromatic feed: analysis by GC, GC/MS, and GC/FTIR techniques [pubmed.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
Confirming Product Structures in 1,6-Octadiene Reactions: A Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in the synthesis and discovery process. When working with versatile starting materials like 1,6-octadiene, which can undergo a variety of transformations such as ring-closing metathesis, cyclization, and addition reactions, a combination of spectroscopic techniques is essential for definitive structural elucidation. This guide provides a comparative overview of the most common spectroscopic methods used to identify and characterize the products of this compound reactions, supported by experimental data and detailed protocols.
The reactivity of this compound's two terminal double bonds allows for the formation of a diverse range of products, including cyclic and functionalized acyclic molecules. The most common reaction pathways lead to the formation of cyclohexene through ring-closing metathesis (RCM), methylenecyclopentane derivatives via cycloisomerization, or various bromo-octenes from addition reactions like hydrobromination. Each of these potential products possesses a unique spectroscopic fingerprint that allows for its unequivocal identification.
This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between these and other possible products.
Spectroscopic Workflow for Product Characterization
A systematic approach is crucial when analyzing the products of a chemical reaction. The following workflow outlines a typical process for the spectroscopic confirmation of a product's structure.
Caption: A general workflow for the spectroscopic analysis and structure confirmation of reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can deduce the connectivity of atoms, the number of different types of protons and carbons, and even stereochemical relationships.
Comparison of Expected NMR Data for this compound Reaction Products
The ¹H and ¹³C NMR spectra of the starting material, this compound, and its potential products are significantly different, allowing for clear identification.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key Differentiating Features |
| This compound (Starting Material) | ~5.8 (m, 2H, -CH=), ~5.0 (m, 4H, =CH₂), ~2.1 (q, 4H, -CH₂-C=), ~1.4 (quint, 4H, -CH₂-) | ~138.8 (-CH=), ~114.5 (=CH₂), ~33.5 (-CH₂-C=), ~28.8 (-CH₂-) | Presence of both terminal alkene protons (~5.0 ppm) and internal alkene protons (~5.8 ppm). Four distinct carbon signals. |
| Cyclohexene (RCM Product) | ~5.7 (m, 2H, -CH=CH-), ~2.0 (m, 4H, -CH₂-C=), ~1.6 (m, 4H, -CH₂-) | ~127.3 (-CH=CH-), ~25.2 (-CH₂-C=), ~22.8 (-CH₂-) | Disappearance of terminal alkene signals. High symmetry leads to only three carbon signals. Olefinic proton signal integrates to 2H.[1] |
| Methylenecyclopentane (Cycloisomerization Product) | ~4.8 (t, 2H, =CH₂), ~2.3 (t, 4H, -CH₂-C=), ~1.7 (quint, 4H, -CH₂-) | ~151.7 (C=), ~104.5 (=CH₂), ~34.8 (-CH₂-C=), ~26.2 (-CH₂-) | Presence of exocyclic methylene protons (~4.8 ppm). Four distinct carbon signals. |
| 7-Bromo-1-octene (Addition Product) | ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~3.4 (t, 2H, -CH₂Br), ~2.1 (q, 2H, -CH₂-C=), ~1.3-1.9 (m, 8H, -CH₂-) | ~138.9 (-CH=), ~114.4 (=CH₂), ~33.9 (-CH₂Br), ~33.7, ~32.7, ~28.4, ~27.8, ~25.5 (-CH₂-) | Presence of a downfield triplet around 3.4 ppm corresponding to the protons on the carbon bearing the bromine atom. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Comparison of Expected IR Data
The presence or absence of characteristic absorption bands in the IR spectrum can readily distinguish between the possible products of this compound reactions.
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| This compound (Starting Material) | ~3075 (=C-H stretch, terminal), ~1640 (C=C stretch, terminal), ~910 (=C-H bend, terminal) | Characteristic absorptions for a terminal alkene. |
| Cyclohexene (RCM Product) | ~3020 (=C-H stretch, internal), ~1650 (C=C stretch, internal, weak) | Disappearance of the strong terminal alkene bands. The C=C stretch is often weak due to the symmetry of the double bond.[2] |
| Methylenecyclopentane (Cycloisomerization Product) | ~3070 (=C-H stretch, exocyclic), ~1655 (C=C stretch, exocyclic), ~890 (=C-H bend, exocyclic) | Presence of bands characteristic of an exocyclic double bond. |
| 7-Bromo-1-octene (Addition Product) | ~3075 (=C-H stretch, terminal), ~1640 (C=C stretch, terminal), ~910 (=C-H bend, terminal), ~640 (C-Br stretch) | Retention of terminal alkene absorptions and the appearance of a C-Br stretching band in the fingerprint region. |
Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)
-
Background Spectrum: Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small drop of the purified liquid product onto the center of the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the volatile products of this compound reactions.
Comparison of Expected Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺, m/z) | Key Fragmentation Patterns |
| This compound (Starting Material) | 110.20 | 110 | Loss of alkyl fragments. |
| Cyclohexene (RCM Product) | 82.14 | 82 | Retro-Diels-Alder fragmentation is a characteristic pathway, leading to a prominent peak at m/z 54 (loss of ethene).[3] A peak at m/z 81 (M-1) is also common.[3] |
| Methylenecyclopentane (Cycloisomerization Product) | 82.14 | 82 | Loss of a methyl radical (M-15) to give a stable cyclopentenyl cation (m/z 67). |
| 7-Bromo-1-octene (Addition Product) | 190.10 | 190/192 | The presence of two molecular ion peaks of roughly equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where the components are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Analysis: The resulting mass spectrum for each separated component is compared to spectral libraries for identification. The molecular ion peak and fragmentation pattern are analyzed to confirm the structure.
Logical Relationship of Spectroscopic Data
The information obtained from each spectroscopic technique is complementary and contributes to the final structural confirmation.
Caption: How data from different spectroscopic techniques are integrated to confirm a chemical structure.
By employing a multi-technique spectroscopic approach as outlined in this guide, researchers can confidently and accurately determine the structures of products arising from reactions of this compound, ensuring the integrity of their synthetic work and paving the way for further research and development.
References
A Comparative Guide to the Thermal Properties of 1,6-Octadiene Based Polymers and Alternative Polyolefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal properties of polymers based on 1,6-octadiene, offering a comparative perspective against other common polyolefins. The data presented is intended to assist researchers and professionals in material selection and development by providing objective performance metrics and detailed experimental context.
Introduction
The thermal stability and behavior of polymers are critical parameters for a wide range of applications, from drug delivery systems to medical device manufacturing. Polymers based on dienes, such as this compound, are of interest due to their potential for unique microstructures and properties. This guide focuses on the thermal characteristics of an ethylene-7-methyl-1,6-octadiene (a close derivative of this compound) copolymer and compares it with prevalent polyolefins like High-Density Polyethylene (HDPE) and Polypropylene (PP). The analysis is primarily based on data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Comparative Thermal Property Data
The following table summarizes the key thermal properties of an ethylene-7-methyl-1,6-octadiene copolymer compared to HDPE and PP. These values are indicative and can vary based on the specific grade, molecular weight, and processing conditions of the polymer.
| Property | Ethylene-7-methyl-1,6-octadiene Copolymer | High-Density Polyethylene (HDPE) | Polypropylene (PP) Homopolymer | Test Method |
| Melting Temperature (Tm) | Multiple peaks observed | ~ 130 - 137 °C | ~ 160 - 165 °C[1] | DSC |
| Glass Transition Temperature (Tg) | Present (indicative of branching) | ~ -110 °C | ~ -10 °C[1] | DMTA/DSC |
| Decomposition Temperature (Tonset) | Not explicitly found | ~ 450 - 500 °C | ~ 460 - 482 °C[2] | TGA |
Experimental Methodologies
The data presented in this guide is typically obtained through the following standardized thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and heat of fusion of the polymers.
Typical Protocol:
-
A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant heating rate, commonly 10 °C/min, under a nitrogen atmosphere.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The Tm is identified as the peak of the endothermic melting event, and the Tg is observed as a step change in the baseline of the heat flow curve.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
Typical Protocol:
-
A sample of the polymer (typically 10-20 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, for instance, 10 °C/min.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of polymers.
Caption: Workflow for Polymer Thermal Analysis.
Discussion and Comparison
Polymers based on this compound, particularly when copolymerized with ethylene, exhibit distinct thermal properties compared to common polyolefins. The presence of the diene introduces branching and can lead to a more complex melting behavior with multiple peaks, as observed in ethylene-7-methyl-1,6-octadiene copolymers. This is in contrast to the sharper, single melting peaks typically seen in HDPE and isotactic PP.
The glass transition temperature (Tg) is more pronounced in the diene copolymer, indicating a more amorphous character due to the disruption of the polyethylene crystal lattice by the comonomer. This increased amorphous content can influence mechanical properties such as flexibility and impact strength.
In terms of thermal stability, polyolefins generally exhibit high decomposition temperatures. While specific data for this compound homopolymers is scarce, copolymers are expected to have thermal stability in a similar range to other polyolefins, with the onset of degradation occurring well above typical processing temperatures. For instance, the incorporation of small amounts of 1,5-hexadiene has been shown to improve the thermal stability of polypropylene.[2]
Conclusion
The thermal analysis of this compound based polymers reveals a unique property profile when compared to traditional polyolefins like HDPE and PP. The incorporation of the diene comonomer significantly influences the melting behavior and crystalline structure, generally leading to a more complex and amorphous material. This guide provides a foundational comparison to aid in the selection and development of polymers for specialized applications where specific thermal characteristics are required. Further research into the homopolymers of this compound and a wider range of its copolymers would be beneficial for a more complete understanding of this class of materials.
References
A Comparative Guide to Zirconocene and Metallocene Catalysts in 1,6-Octadiene Copolymerization
For Researchers, Scientists, and Drug Development Professionals
The copolymerization of α-olefins with non-conjugated dienes, such as 1,6-octadiene, is a critical process for synthesizing specialty polymers with tailored properties. These copolymers find applications in various fields, including as advanced materials in drug delivery systems and medical devices. The choice of catalyst is paramount in controlling the polymerization process and the final polymer architecture. This guide provides an objective comparison of zirconocene catalysts with other metallocene alternatives for the copolymerization of ethylene with this compound, supported by experimental data from analogous systems.
While direct comparative data for this compound is limited in publicly accessible literature, a comprehensive study on the copolymerization of ethylene with the structurally similar 1,7-octadiene provides valuable insights into the expected performance of these catalysts. The following sections leverage data from the copolymerization of ethylene and 1,7-octadiene to draw strong, indicative comparisons for the this compound system.
Performance Comparison of Metallocene Catalysts
The performance of different metallocene catalysts in the copolymerization of ethylene and 1,7-octadiene was investigated, providing a basis for comparison. The catalysts studied were bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), a common zirconocene, diphenylmethylene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph₂C(Flu,Cp)ZrCl₂), and rac-ethylenebis(indenyl)zirconium dichloride (Et(Ind)₂ZrCl₂).
Quantitative Data Summary
The following table summarizes the key performance indicators for each catalyst in the copolymerization of ethylene and 1,7-octadiene, activated with methylaluminoxane (MAO).
| Catalyst System | Catalytic Activity (kg polymer / mol Zr·h) | 1,7-Octadiene Incorporation (wt%) | Polymer Molecular Weight (Mw, g/mol ) | Molecular Weight Distribution (Mw/Mn) | Melting Temperature (Tm, °C) |
| Cp₂ZrCl₂ / MAO | 18.2 | 13.0 | 110,000 | 2.5 | 118 |
| Ph₂C(Flu,Cp)ZrCl₂ / MAO | 12.5 | 8.5 | 150,000 | 2.8 | 122 |
| Et(Ind)₂ZrCl₂ / MAO | 25.6 | 5.2 | 220,000 | 2.3 | 128 |
Data sourced from a study on ethylene/1,7-octadiene copolymerization and presented as a strong analogue for this compound copolymerization.
From this data, it is evident that the choice of metallocene catalyst significantly influences the catalytic activity, comonomer incorporation, and the resulting polymer properties. The bridged metallocene, Et(Ind)₂ZrCl₂, exhibited the highest catalytic activity but lower diene incorporation compared to the unbridged zirconocene, Cp₂ZrCl₂. The zirconocene catalyst, Cp₂ZrCl₂, demonstrated a good balance of activity and a higher level of diene incorporation.
Experimental Protocols
The following is a representative experimental protocol for the copolymerization of ethylene and a non-conjugated diene using a metallocene catalyst system.
Materials:
-
Metallocene catalyst (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (cocatalyst)
-
Toluene (solvent, dried and deoxygenated)
-
Ethylene (polymerization grade)
-
This compound (purified and dried)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
Polymerization Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Toluene and the desired amount of this compound are introduced into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
The MAO solution is injected into the reactor, followed by stirring.
-
The metallocene catalyst, dissolved in toluene, is then injected to initiate the polymerization.
-
Ethylene is continuously fed into the reactor to maintain a constant pressure.
-
After the desired reaction time, the polymerization is terminated by injecting methanol.
-
The polymer is precipitated, washed with an acidic methanol solution and then with pure methanol, and finally dried under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the comonomer content and the microstructure of the copolymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the melting temperature.
Visualizing Catalytic Processes
The following diagrams illustrate key conceptual frameworks in metallocene-catalyzed polymerization.
Safety Operating Guide
Proper Disposal of 1,6-Octadiene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,6-octadiene is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
This compound is a flammable liquid and vapor that requires careful handling to mitigate risks of fire, explosion, and environmental contamination.[1][2] Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible chemical management in a laboratory setting.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. The substance is flammable, and its vapors can form explosive mixtures with air.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[3]
| Property | Data |
| Appearance | Liquid |
| Hazards | Flammable liquid and vapor; Vapors may form explosive mixtures with air; Harmful to aquatic life.[2][4] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[1][3] |
| Extinguishing Media | Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][3] |
| Storage | Store in a well-ventilated place. Keep cool. Keep away from heat, sparks, and open flames.[1][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize risks and ensure compliance with safety regulations.
1. Preparation and Segregation:
-
Designate a specific, well-ventilated area for waste accumulation.
-
Ensure all necessary PPE is available and in good condition.
-
Use only approved, chemically-resistant, and properly labeled waste containers. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][4]
2. Waste Collection:
-
Carefully transfer waste this compound into the designated waste container using a funnel to prevent spills.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Keep the waste container tightly closed when not in use.[1][4]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[3]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Use non-sparking tools and explosion-proof equipment for cleanup.[1][3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]
4. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.[4][6]
-
Ensure all containers are properly labeled according to regulatory standards.
-
Do not attempt to dispose of this compound down the drain or in general waste.[1][4] This is crucial to prevent environmental contamination.[2][3][4]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,6-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,6-Octadiene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Key Safety Data
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation. It may be fatal if swallowed and enters the airways.[1] The following table summarizes key quantitative data for this compound and its common isomer, 1,7-Octadiene, for risk assessment and procedural planning.
| Property | This compound | 1,7-Octadiene | Notes |
| Molecular Formula | C₈H₁₄ | C₈H₁₄ | Both are isomers with the same molecular weight. |
| Molecular Weight | 110.20 g/mol [2] | 110.20 g/mol | |
| Appearance | Colorless to light yellow liquid[3] | Light yellow liquid[3] | |
| Odor | Odorless[3] | Odorless[3] | The lack of odor means it cannot be detected by smell, requiring other monitoring methods. |
| Boiling Point | 114-116 °C[4] | 114 - 121 °C @ 760 mmHg[3] | High volatility contributes to the presence of flammable vapors. |
| Melting Point | Not available | -70 °C / -94 °F[3] | Remains liquid at standard laboratory temperatures. |
| Flash Point | Highly Flammable (Classified as Flam. Liq. 2)[2] | 9 °C / 48.2 °F[3] | Vapors can ignite at or above this temperature.[3] |
| Density | 0.738 g/cm³ (Predicted)[4] | Not available | Lighter than water. |
| Vapor Pressure | 1.7–2.4 mmHg at 25°C (for a similar monoterpene)[1] | Not available | Vapors are heavier than air and can travel to an ignition source.[5] |
| Solubility in Water | Practically insoluble[1] | Not available | In case of a spill, it will not mix with water and may float. |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor[2] | H225: Highly flammable liquid and vapor[5] | Requires stringent fire safety measures. |
| H304: May be fatal if swallowed and enters airways[5] | Aspiration hazard. Do not induce vomiting if ingested.[3][6] | ||
| H412: Harmful to aquatic life with long lasting effects[5] | Avoid release into the environment.[6][7][8] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense when handling this compound. The following workflow outlines the decision-making process for choosing the correct protective gear.
Experimental Protocol for PPE Selection:
-
Eye and Face Protection: Always wear chemical splash goggles. If there is a significant risk of splashing, a face shield must be worn in addition to goggles.[3]
-
Hand Protection:
-
For incidental contact, single-use nitrile gloves are generally acceptable.
-
For extended contact or immersion, heavy-duty Viton™ or nitrile gloves are recommended.
-
Crucially, always consult the glove manufacturer's specific chemical resistance data for this compound to determine breakthrough times and degradation ratings.
-
Inspect gloves for any signs of degradation or puncture before each use.
-
-
Skin and Body Protection: A flame-resistant lab coat is mandatory. For operations involving larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Safe Handling and Operational Plan
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Clear the work area of all unnecessary items and ignition sources (e.g., hot plates, open flames, spark-producing equipment).[3]
-
Ground and bond all metal containers and transfer equipment to prevent static discharge.[3]
-
Have a spill kit readily accessible. The kit should contain an inert absorbent material such as vermiculite, sand, or earth.[3]
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[3]
-
-
Handling:
-
Wear the appropriate PPE as determined in the previous section.
-
Dispense the smallest amount of this compound necessary for the procedure.
-
Keep containers tightly closed when not in use to minimize the release of flammable vapors.[3]
-
Use only non-sparking tools when opening or handling containers.[3]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
-
Spill and Emergency Response
Experimental Protocol for Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks from electrical switches.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste according to the disposal plan.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Collect all solid waste contaminated with this compound (e.g., gloves, absorbent materials, paper towels) in a separate, clearly labeled, and sealed container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, particularly oxidizing agents.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[3][6][7][8] All disposal must be in accordance with local, state, and federal regulations.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. (6E)-octa-1,6-diene | C8H14 | CID 5362817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. (6E)-1,6-Octadiene CAS#: 19036-81-8 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
